molecular formula C12H13BrO3 B2687838 Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate CAS No. 1012058-33-1

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Cat. No.: B2687838
CAS No.: 1012058-33-1
M. Wt: 285.137
InChI Key: AHJLWGDEBQDQCV-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate ( 1012058-33-1) is a high-value chemical building block with a molecular formula of C12H13BrO3 and a molecular weight of 285.13 . This compound features a conjugated system consisting of an acrylate ester and a phenyl ring, a structure known for its near-planar geometry and trans (E) configuration about the C=C bond, which can influence its solid-state packing through intermolecular interactions such as C-H···O hydrogen bonds . The terminal bromoethoxy group is a key reactive site, making this compound a versatile intermediate for further functionalization, particularly in nucleophilic substitution reactions. Its primary research value lies in its application as a key synthon in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of more complex molecules. For instance, compounds with similar bromoethoxy and acrylate functionalities are investigated as potent inhibitors for specific biological targets, such as transthyretin amyloid fibrillogenesis or bacterial DNA polymerase IIIC, highlighting its potential in developing therapies for amyloid diseases and drug-resistant Gram-positive bacterial infections . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

methyl (E)-3-[4-(2-bromoethoxy)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJLWGDEBQDQCV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a functionalized cinnamate ester, a class of compounds that holds significant interest in the fields of medicinal chemistry and materials science. Cinnamic acid and its derivatives are ubiquitous in nature and serve as precursors for a wide array of bioactive molecules, exhibiting properties that include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The introduction of a bromoethoxy group onto the phenolic ring of the cinnamate scaffold provides a reactive handle for further chemical modification, making the title compound a valuable intermediate for the synthesis of more complex molecules and for its potential inclusion in drug discovery programs.[4][5]

This guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate. As a senior application scientist, the focus will be not only on the procedural steps but also on the underlying chemical principles, the rationale behind experimental choices, and strategies for optimization and troubleshooting. The core of this synthesis relies on the classic Williamson ether synthesis, a reliable method for forming ether linkages.

Retrosynthetic Analysis

A logical approach to designing the synthesis of the target molecule begins with a retrosynthetic analysis. The most apparent disconnection is at the ether linkage, as this bond can be reliably formed through a Williamson ether synthesis. This strategy simplifies the target molecule into two readily accessible precursors.

G TM Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate Precursor1 Methyl 3-(4-hydroxyphenyl)prop-2-enoate TM->Precursor1 C-O Disconnection (Williamson Ether Synthesis) Precursor2 1,2-Dibromoethane Precursor1->TM

Caption: Retrosynthetic pathway for the target molecule.

This disconnection identifies Methyl 3-(4-hydroxyphenyl)prop-2-enoate (methyl p-coumarate) and 1,2-dibromoethane as the key starting materials. Methyl p-coumarate is a commercially available compound, which can also be synthesized via Fischer esterification of p-coumaric acid.[6][7][8] 1,2-dibromoethane serves as the electrophilic source of the bromoethoxy group.

Core Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[9][10]

Principle and Mechanism
  • Deprotonation: A base is used to deprotonate the weakly acidic phenolic hydroxyl group of Methyl 3-(4-hydroxyphenyl)prop-2-enoate, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.

  • Displacement: The attack displaces a bromide ion as the leaving group, forming the desired ether linkage.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Methyl p-coumarate (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) Phenoxide2 Phenoxide Ion AlkylHalide 1,2-Dibromoethane (Br-CH₂CH₂-Br) Product Final Product (Ar-O-CH₂CH₂-Br) Phenoxide2->Product + Br-CH₂CH₂-Br - Br⁻

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

This protocol outlines a reliable procedure for the synthesis, work-up, and purification of the target compound.

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Methyl 3-(4-hydroxyphenyl)prop-2-enoate178.185.0 g28.1Starting material. Ensure it is dry.[11]
1,2-Dibromoethane187.8631.5 g (14.5 mL)168.66 equivalents. Use in excess to minimize dialkylation.[12]
Anhydrous Potassium Carbonate (K₂CO₃)138.217.76 g56.22 equivalents. Finely powdered.
Acetone58.08150 mL-Anhydrous, reaction solvent.[12]
Ethyl Acetate-~200 mL-For extraction and chromatography.
Hexane-~400 mL-For chromatography.
Saturated Sodium Bicarbonate Solution (aq)-~100 mL-For washing.
Brine (Saturated NaCl Solution)-~100 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-For drying organic layer.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-(4-hydroxyphenyl)prop-2-enoate (5.0 g, 28.1 mmol) and anhydrous potassium carbonate (7.76 g, 56.2 mmol).

  • Solvent Addition: Add 150 mL of anhydrous acetone to the flask. Stir the suspension vigorously at room temperature for 10 minutes.

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (14.5 mL, 168.6 mmol) to the suspension in a single portion.[12]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Work-up - Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.[12][13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 10% and gradually increasing to 30% ethyl acetate).[14][15] Combine the fractions containing the pure product and remove the solvent in vacuo to yield Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate as a solid.

Causality and Field-Proven Insights
  • Choice of Base: Anhydrous potassium carbonate is a practical and effective base for this reaction. It is sufficiently basic to deprotonate the phenol but is not hygroscopic or hazardous like sodium hydride (NaH). Its insolubility in acetone necessitates vigorous stirring. For faster reaction times, a stronger base in a more polar aprotic solvent like DMF could be used, but this may require more stringent anhydrous conditions.[12]

  • Solvent System: Acetone is an excellent choice due to its appropriate boiling point for reflux and its ability to dissolve the starting materials while being relatively easy to remove. DMF could also be used and may accelerate the reaction due to its higher polarity and boiling point, which better solvates the potassium phenoxide.[12]

  • Control of Side Reactions: The primary side product is the dimer, formed by the reaction of the product with another molecule of the starting phenoxide. Using a large excess (6 equivalents) of 1,2-dibromoethane ensures that the phenoxide is statistically more likely to encounter a molecule of 1,2-dibromoethane than the mono-alkylated product, thus maximizing the yield of the desired compound.[12]

Caption: Overall experimental workflow for the synthesis.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate.

Table 2: Expected Analytical Data

Analysis TechniqueExpected Results
Appearance White to off-white solid.
¹H NMR (CDCl₃)δ ~7.63 (d, 1H, vinylic H), ~7.48 (d, 2H, aromatic H), ~6.92 (d, 2H, aromatic H), ~6.30 (d, 1H, vinylic H), ~4.35 (t, 2H, -OCH₂-), ~3.79 (s, 3H, -OCH₃), ~3.65 (t, 2H, -CH₂Br). Note: Couplings (J values) for trans-alkene should be ~16 Hz.
¹³C NMR (CDCl₃)δ ~167 (C=O, ester), ~160 (Ar-C-O), ~144 (vinylic CH), ~130 (Ar-CH), ~127 (Ar-C), ~115 (vinylic CH), ~114 (Ar-CH), ~68 (-OCH₂-), ~51 (-OCH₃), ~29 (-CH₂Br).
Mass Spec (EI) Molecular Ion (M⁺) expected at m/z 284 and 286 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
IR (KBr) ~1710 cm⁻¹ (C=O stretch, ester), ~1635 cm⁻¹ (C=C stretch, alkene), ~1600, 1510 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ether), ~650 cm⁻¹ (C-Br stretch).

Conclusion

The synthesis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate can be reliably achieved in high yield via a Williamson ether synthesis starting from the commercially available Methyl 3-(4-hydroxyphenyl)prop-2-enoate. The key to a successful synthesis lies in using a significant excess of 1,2-dibromoethane to prevent the formation of the dimeric side product and in careful purification by column chromatography. The resulting compound is a versatile intermediate, equipped with a reactive bromo-functional group that can be used for further elaboration in the development of novel pharmaceutical agents or functional materials.

References

  • Benchchem. Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide.

  • Organic Chemistry Portal. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.

  • Hacioglu, S., et al. Plausible of electro organic Heck reaction for synthesis of methyl cinnamate derivatives. Journal of the Iranian Chemical Society.

  • Kulkarni, A., et al. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Catalysis Letters.

  • Benchchem. Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.

  • Sharma, S., et al. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Taylor & Francis Online.

  • Purwaningsih, Y., et al. ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Jurnal Kimia dan Pendidikan Kimia.

  • Osborne, M. SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.

  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.

  • Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.

  • ChemSynthesis. methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate.

  • University of Missouri–St. Louis. The Williamson Ether Synthesis.

  • Royal Society of Chemistry. CHAPTER 11: Heck Reactions.

  • Millikin University. The Williamson Ether Synthesis.

  • Cambridge University Press. Williamson Ether Synthesis.

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • MDPI. A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives.

  • PMC. Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents.

  • ResearchGate. Role of Cinnamate and Cinnamate Derivatives in Pharmacology.

  • PMC. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.

  • MDPI. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses.

  • Benchchem. Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone.

Sources

Crystal structure of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Supramolecular Architecture of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate Derivatives Subtitle: A Technical Guide to Synthesis, Crystallization, and X-Ray Diffraction Analysis

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate , a pivotal intermediate in the synthesis of liquid crystals and bioactive cinnamic acid derivatives.

The presence of the 2-bromoethoxy tail introduces a specific halogen-bonding site, while the cinnamate core offers a rigid, planar


-conjugated system. Understanding the interplay between these moieties in the solid state is critical for predicting solubility, stability, and reactivity in drug development pipelines. This guide details the validated workflow for synthesizing diffraction-quality crystals, collecting X-ray data, and interpreting the resulting supramolecular networks.

Chemical Context & Synthesis Protocol

To obtain a crystal structure suitable for high-resolution X-ray diffraction (XRD), chemical purity is the absolute prerequisite. The synthesis targets the (E)-isomer , which is thermodynamically favored and crystallizes more readily than the (Z)-isomer.

Validated Synthetic Route

The most robust method involves the Williamson ether synthesis followed by esterification, or the direct alkylation of Methyl 4-hydroxycinnamate.

  • Precursor: Methyl 4-hydroxycinnamate (Methyl p-coumarate).

  • Reagent: 1,2-Dibromoethane (Excess to prevent polymerization).

  • Base/Catalyst: Potassium Carbonate (

    
    ) / Acetone or Acetonitrile.
    

Protocol:

  • Dissolution: Dissolve Methyl 4-hydroxycinnamate (1.0 eq) in anhydrous Acetone.

  • Activation: Add anhydrous

    
     (3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1,2-Dibromoethane (5.0 eq) dropwise. Note: Excess dibromide prevents the formation of the bis-cinnamate dimer.

  • Reflux: Heat to reflux (

    
    C) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Workup: Filter inorganic salts, concentrate the filtrate, and recrystallize.

Technical Insight: The resulting product, Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate , typically yields a white to off-white solid. Purity must be confirmed via


H NMR (

6.30–6.50 ppm doublet for the vinylic proton confirms the trans geometry with

Hz).

Crystallization Methodology

Obtaining single crystals suitable for XRD requires controlling the nucleation rate. For cinnamate derivatives, slow evaporation yields the most stable polymorphs.

Recommended Solvent Systems:

  • System A (Preferred): Ethanol/Acetone (1:1 v/v).

  • System B (Alternative): Methanol/Dichloromethane (Slow diffusion).

Step-by-Step Crystallization:

  • Dissolve 50 mg of the purified compound in a minimum amount of warm solvent (System A).

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover the vial with parafilm and pierce 3–5 small holes to regulate evaporation.

  • Store in a vibration-free, temperature-controlled environment (

    
    C) for 3–7 days.
    
  • Harvest: Select block-like, transparent crystals (approx.

    
     mm).[1] Avoid needles if possible, as they often exhibit disorder.
    

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

G Start Start: Methyl 4-hydroxycinnamate Synth Williamson Ether Synthesis (1,2-dibromoethane, K2CO3) Start->Synth Purify Purification (Recrystallization/Column) Synth->Purify Crystal Crystallization (Slow Evaporation: EtOH/Acetone) Purify->Crystal Purity >98% XRD Single Crystal XRD (Mo Kα or Cu Kα) Crystal->XRD Block Morphology Solve Structure Solution (SHELXT / Olex2) XRD->Solve Data Reduction

Caption: Figure 1. Integrated workflow for the synthesis and structural determination of bromoethoxy cinnamate derivatives.

Structural Analysis & Data Interpretation

When solving the structure (typically using SHELXT or SHELXL), specific geometric parameters define the identity and stability of the molecule.

Molecular Geometry (Intramolecular)
  • Configuration: The C=C double bond should exhibit (E)-configuration (trans). The torsion angle C-C=C-C will be near

    
    .
    
  • Planarity: The phenyl ring and the acrylate group (C-C=C-C=O) are typically coplanar due to extended conjugation.

  • The "Tail": The 2-bromoethoxy chain is flexible. In the crystal lattice, it often adopts a gauche or anti conformation to maximize packing efficiency.

    • Check: Look for the torsion angle of O-C-C-Br. An angle near

      
       indicates an anti conformation, often stabilized by weak intramolecular C-H...O interactions.
      
Supramolecular Architecture (Intermolecular)

The crystal packing is governed by a hierarchy of non-covalent interactions.

Interaction TypeDonor-AcceptorDistance (Å)Significance
Weak Hydrogen Bond C-H...O=C (Carbonyl)2.30 – 2.60Primary directional force forming dimers or chains.
Halogen Bonding C-Br...O or C-Br...Br2.90 – 3.40Specific to this derivative. Stabilizes the "tail" regions.

-

Stacking
Phenyl...Phenyl3.50 – 3.80Stacks planar cinnamate cores; responsible for crystal density.
Van der Waals H...H> 2.40General packing forces.

Critical Analysis: In many cinnamate esters, molecules form centrosymmetric dimers mediated by C-H...O interactions between the methyl group and the carbonyl oxygen of a neighboring molecule. The bromoethoxy chains then extend outward, potentially interdigitating with chains from adjacent layers.

Experimental Validation Protocol (Self-Validating System)

To ensure the trustworthiness of the generated data, the following validation steps must be performed during refinement:

  • Check R-Factor: A final

    
     value 
    
    
    
    (5%) indicates a high-quality solution.
  • Goodness of Fit (GooF): Should be close to 1.0. Deviations > 1.2 suggest incorrect weighting schemes or unresolved disorder.

  • Disorder Check: The terminal -CH

    
    CH
    
    
    
    Br
    group is prone to thermal disorder. If thermal ellipsoids are elongated, model the disorder over two positions (e.g., PART 1 / PART 2 instructions in SHELXL).
  • Hirshfeld Surface Analysis: Use software (e.g., CrystalExplorer) to map the

    
     surface. This visualizes the "hotspots" of interaction, confirming if the Bromine atom is acting as a halogen bond donor (red spot on the surface) or merely filling space.
    
Logic of Interaction Hierarchy

Packing Core Crystal Lattice Stability Primary Primary Motif: Centrosymmetric Dimers (C-H...O=C) Core->Primary Dominant Energy Secondary Secondary Motif: Pi-Pi Stacking (Phenyl Rings) Core->Secondary Packing Efficiency Tertiary Tertiary Motif: Halogen Bonding (C-Br...O / Br...Br) Core->Tertiary Directional Steering

Caption: Figure 2. Hierarchical organization of supramolecular forces stabilizing the Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate lattice.

References

  • Chemical Synthesis & Properties: Ren, Y., et al. "Synthesis and crystal structure of (E)-methyl 3-(3-(bromomethyl)phenyl)acrylate."[1] Acta Crystallographica Section E, vol. 63, no. 11, 2007.

  • Cinnamate Packing Motifs: Sathya, S., et al. "Crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate." Acta Crystallographica Section E, vol. 70, no. 5, 2014.

  • Halogen Bonding in Esters: Bortoluzzi, A. J., et al. "Methyl (Z)-2-(bromomethyl)-3-(3,4-methylenedioxyphenyl)prop-2-enoate." Acta Crystallographica Section E, vol. 62, no. 8, 2006.[2] [2]

  • General Cinnamate Data: PubChem. "Methyl 3-(4-nitrophenyl)prop-2-enoate | C10H9NO4."[3] National Library of Medicine.

Sources

Solubility Profiling of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate: Thermodynamics & Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and solvent selection strategy for Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (also known as Methyl 4-(2-bromoethoxy)cinnamate).

Physicochemical Profile & Theoretical Framework

Compound Identity:

  • IUPAC Name: Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

  • Common Name: Methyl 4-(2-bromoethoxy)cinnamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~285.13 g/mol

  • Key Functional Groups: Methyl ester (polar, H-bond acceptor), Phenyl ring (lipophilic,

    
    -stacking), Ether linkage (polar), Alkyl bromide (lipophilic, leaving group).
    

Solubility Prediction (Hansen Solubility Parameters): Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the solubility behavior of this molecule is governed by the competition between its lipophilic aromatic core and its polar ester/ether functionalities.

Solvent ClassPredicted InteractionSolubility Status
Polar Aprotic (DMF, DMSO)Strong dipole-dipole interactions with the ester/ether.High (Likely > 20 mol%)
Chlorinated (DCM, Chloroform)Good dispersion forces matching the phenyl/bromo groups.High
Esters/Ketones (Ethyl Acetate, Acetone)"Like dissolves like" (polar non-protic).Moderate to High
Alcohols (Methanol, Ethanol)H-bonding capability is limited to acceptance; solubility will be highly temperature-dependent.Temperature Dependent (Ideal for recrystallization)
Aliphatic Hydrocarbons (Hexane)Weak interaction with polar groups; high energy cost to cavitate.Low (Anti-solvent)
Water Hydrophobic effect dominates.Insoluble

Experimental Determination Protocol

Since specific mole-fraction solubility data (


) for this intermediate is often proprietary, researchers must generate their own curves. The Dynamic Laser Monitoring Method  is the industry standard for high-precision solubility determination of crystalline organic intermediates.
Standard Operating Procedure (SOP)

Objective: Determine the mole fraction solubility (


) in pure solvents across a temperature range (e.g., 278.15 K to 323.15 K).
  • Preparation:

    • Weigh a precise mass (

      
      ) of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate into a jacketed glass vessel.
      
    • Add a known mass (

      
      ) of solvent.[1]
      
  • Equilibration:

    • Stir continuously using a magnetic stirrer.

    • Control temperature using a programmable circulating water bath (accuracy

      
       K).
      
  • Laser Monitoring:

    • Direct a He-Ne laser beam (or similar) through the solution.

    • Measure the intensity of the transmitted light.

    • Dissolution Point: Heat slowly (< 2 K/h). When the solid dissolves completely, light scattering drops, and transmittance maximizes. Record

      
      .
      
    • Nucleation Point: Cool slowly. When crystals form, transmittance drops. Record

      
      .
      
  • Repetition:

    • Add more solute to the same vessel (gravimetrically) and repeat to generate a full solubility curve (

      
       vs. 
      
      
      
      ).
Workflow Visualization

Solubility_Workflow Start Start: Weigh Solute (m1) & Solvent (m2) Mix Equilibrate in Jacketed Vessel Start->Mix Heat Heat Slowly (Dynamic Method) Mix->Heat Laser Laser Transmittance Monitoring Heat->Laser Detect Detect Clear Point (Solubility T) Laser->Detect Repeat Add Solute Increment & Repeat Detect->Repeat Next Point Model Fit Data to Thermodynamic Models Detect->Model Final Dataset Repeat->Heat

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

To translate experimental data into process parameters, fit the measured mole fraction solubility (


) vs. Temperature (

) using these semi-empirical models.
A. Modified Apelblat Equation

This is the most accurate model for non-ideal solutions of polar organics in polar solvents.



  • A, B, C: Empirical parameters derived from regression.

  • Utility: Excellent interpolation within the measured temperature range.

B. (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideality.



  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy parameter.
    
  • 
    :  Melting point of the pure solute.
    
C. NRTL (Non-Random Two-Liquid) Model

Required if you plan to simulate crystallization in process simulation software (e.g., Aspen Plus).



  • Use this to predict activity coefficients (

    
    ) and solubility in mixed solvent systems.
    

Solvent Selection Strategy

For Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate , the choice of solvent depends on the process goal.

Data Summary Table (Estimated Trends)
SolventSolubility @ 25°CSolubility @ RefluxSuitability for ReactionSuitability for Crystallization
Methanol LowHighModerate (Transesterification risk)Excellent (High

)
Ethanol Low-ModerateHighGoodExcellent (Safer, Class 3)
Ethyl Acetate ModerateVery HighExcellentGood (Evaporative cryst.)
Acetone HighVery HighExcellent (Alkylation)Poor (Too soluble, low yield)
DMF Very HighVery HighBest (For Synthesis)Poor (Hard to remove)
Hexane InsolubleLowPoorAnti-solvent only
Process Logic: Recrystallization

The steep solubility curve in lower alcohols (Ethanol, Isopropanol) makes them ideal for cooling crystallization.

  • Dissolve crude solid in refluxing Ethanol.

  • Filter hot to remove insoluble salts (e.g., KBr from synthesis).

  • Cool slowly to 0-5°C.

  • Yield: Expect >85% recovery due to the large solubility differential.

Decision Matrix

Solvent_Selection Start Select Process Goal Goal Synthesis or Purification? Start->Goal Synth Synthesis (Alkylation) Goal->Synth Reaction Purify Recrystallization Goal->Purify Purification Polar Need Polar Aprotic? Synth->Polar DMF Use DMF or DMSO (High Solubility, Fast Rxn) Polar->DMF Yes (Sn2) Acetone Use Acetone/MEK (Easier Workup) Polar->Acetone No (Mild) Curve Solubility Curve Type? Purify->Curve Steep Steep Slope (High dT) Curve->Steep Temp Sensitive Flat Flat Slope (High Sol) Curve->Flat Always Soluble Ethanol Use Ethanol or IPA (Cooling Crystallization) Steep->Ethanol AntiSol Use Solvent/Anti-Solvent (e.g., EtOAc + Hexane) Flat->AntiSol

Figure 2: Decision matrix for solvent selection based on process requirements.

References

  • Technique Validation: Zhu, M., et al. "Measurement and Correlation of Solubilities of (E)-4-(2-Carboxyvinyl)benzoic Acid in Different Solvents." Journal of Chemical & Engineering Data, vol. 63, no. 5, 2018. Link

  • Thermodynamic Modeling (Apelblat): Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.[2] Link

  • Analogous Cinnamate Data: Li, Y., et al. "Solubilities of Cinnamic Acid Esters in Organic Solvents." Journal of Chemical & Engineering Data, vol. 59, no. 4, 2014. (Provides baseline solubility behavior for methyl ferulate/coumarate). Link

  • Hansen Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. Link

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a cinnamate derivative of interest in pharmaceutical and materials science due to its potential as a versatile intermediate. As with any active pharmaceutical ingredient (API) or key starting material, a thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and efficacy.[1][2][3] This guide provides a comprehensive overview of the potential thermal degradation pathways of this molecule and outlines the key experimental methodologies for its stability assessment. The insights provided herein are crucial for formulation development, establishing appropriate storage conditions, and navigating the regulatory landscape.[1][2][4]

Predicted Degradation Pathways

Based on the structural features of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate, several degradation pathways can be anticipated under thermal stress. These include hydrolysis of the ester and ether linkages, elimination of the bromoethoxy group, and reactions involving the acrylate system.

A visual representation of these potential degradation pathways is provided below:

Degradation Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_ether_cleavage Ether Cleavage cluster_elimination Elimination Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate 3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid Carboxylic Acid Derivative Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate->3-[4-(2-bromoethoxy)phenyl]prop-2-enoic acid Ester Hydrolysis Methanol Methanol Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate->Methanol Ester Hydrolysis Methyl 3-(4-hydroxyphenyl)prop-2-enoate Methyl 3-(4-hydroxyphenyl)prop-2-enoate Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate->Methyl 3-(4-hydroxyphenyl)prop-2-enoate Ether Hydrolysis 2-Bromoethanol 2-Bromoethanol Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate->2-Bromoethanol Ether Hydrolysis Methyl 3-[4-(vinyloxy)phenyl]prop-2-enoate Methyl 3-[4-(vinyloxy)phenyl]prop-2-enoate Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate->Methyl 3-[4-(vinyloxy)phenyl]prop-2-enoate HBr Elimination Hydrogen Bromide Hydrogen Bromide Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate->Hydrogen Bromide HBr Elimination

Caption: Predicted degradation pathways for Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate.

Key Experimental Methodologies for Stability Assessment

A multi-faceted approach is essential for a comprehensive evaluation of the thermal stability of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate. This typically involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature.[5][6]

TGA measures the change in mass of a sample as it is heated at a controlled rate.[7][8] This technique is invaluable for determining the onset temperature of decomposition and identifying the number of decomposition steps.[9]

Experimental Protocol for TGA:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate into a suitable pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and to detect exothermic or endothermic events associated with decomposition.

Experimental Protocol for DSC:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range that encompasses the melting and decomposition events.

  • Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. The melting point is identified by the peak of the endothermic event, while decomposition may be indicated by a broad endotherm or a sharp exotherm.

The following diagram illustrates a typical workflow for thermal analysis:

Thermal Analysis Workflow Thermal Analysis Workflow Sample Preparation Sample Preparation TGA Analysis TGA Analysis Sample Preparation->TGA Analysis DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Data Interpretation Data Interpretation TGA Analysis->Data Interpretation DSC Analysis->Data Interpretation Stability Assessment Stability Assessment Data Interpretation->Stability Assessment

Caption: A streamlined workflow for thermal analysis.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the compound to conditions more severe than accelerated stability testing.[1][2][4][10] The goal is to identify potential degradation products and establish stability-indicating analytical methods.[1][2][10]

Recommended Stress Conditions:

For Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate, the following stress conditions are recommended based on ICH Q1A(R2) guidelines:[1][10]

Stress ConditionTypical ParametersPotential Degradation Pathways Targeted
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursEster hydrolysis, Ether hydrolysis
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursEster hydrolysis, Elimination of HBr
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the double bond and aromatic ring
Thermal (Dry Heat) 80-100°C for 48-72 hoursGeneral thermal decomposition
Photostability ICH Q1B guidelines (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)Photodegradation, isomerization

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Application: Expose the sample solutions to the stress conditions outlined in the table above. A control sample, protected from stress, should be analyzed concurrently.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Employ a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or mass spectrometry (MS) detector, to separate and quantify the parent compound and its degradation products.[11]

  • Data Analysis: Calculate the percentage of degradation. Characterize the structure of significant degradation products using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Data Interpretation and Summary

The data obtained from thermal analysis and forced degradation studies should be integrated to build a comprehensive stability profile.

Summary of Expected Thermal Analysis Data:

Analytical TechniqueParameterExpected Observation
TGA Onset of Decomposition (Tonset)The temperature at which significant weight loss begins.
Weight Loss StepsNumber and temperature range of distinct decomposition events.
DSC Melting Point (Tm)A sharp endothermic peak corresponding to the melting of the crystalline solid.
DecompositionA broad endotherm or a sharp exotherm following the melting peak.

Conclusion

A thorough understanding of the thermal stability and degradation of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a non-negotiable aspect of its development for any application. By employing a systematic approach that combines thermal analysis and forced degradation studies, researchers can elucidate potential degradation pathways, identify critical stability liabilities, and develop robust control strategies. This knowledge is fundamental for ensuring the quality, safety, and regulatory compliance of products containing this compound.[1][2]

References

  • Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate | The Journal of Physical Chemistry A - ACS Publications. (2017, May 18). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific. (2017, September 21). Retrieved from [Link]

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. (2025, August 5). ScienceDirect. Retrieved from [Link]

  • Forced Degradation Studies Can Reduce Stress(ors) - SK pharmteco. (n.d.). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). CuriRx. Retrieved from [Link]

  • Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8). Retrieved from [Link]

  • Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. (2017, June 22). PubMed. Retrieved from [Link]

  • Experimental and modeling study of the thermal decomposition of methyl decanoate. (n.d.). PubMed Central. Retrieved from [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Netzsch. Retrieved from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from [Link]

  • Cinnamate Degradation Pathway. (2009, October 1). Eawag-BBD. Retrieved from [Link]

  • Anaerobic degradation of trans-cinnamate and omega-phenylalkane carboxylic acids by the photosynthetic bacterium Rhodopseudomonas palustris: evidence for a beta-oxidation mechanism. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved from [Link]

Sources

Technical Deep Dive: Chemoselectivity and Functionalization of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the bromoethoxy group in Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate Content Type: Technical Deep Dive / Whitepaper Audience: Research Scientists, Medicinal Chemists, and Materials Scientists.

Executive Summary

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a high-value bifunctional intermediate used primarily in the synthesis of liquid crystals (mesogens), functional polymers, and bioconjugation linkers. Its utility stems from its dual-reactivity profile: it possesses a robust cinnamate core (providing rigidity and conjugation) and a reactive bromoethoxy "tail" (serving as an electrophilic handle).

This guide provides a comprehensive analysis of the bromoethoxy group's reactivity, specifically focusing on chemoselective


 functionalization while preserving the integrity of the base-sensitive methyl ester and the Michael-acceptor alkene.

Structural Analysis & Reactivity Profile

To design effective experiments, one must first deconstruct the molecule into its reactive zones. The molecule operates on three distinct electronic tiers:

ZoneMoietyElectronic CharacterPrimary Reactivity
Zone A (Target) 2-Bromoethoxy

Electrophile
Nucleophilic Substitution (

)
. The primary alkyl bromide is unhindered and highly susceptible to attack by azides, amines, and thiols.
Zone B (Core) Phenyl Ether Electron Donor (+M)Electrophilic Aromatic Substitution (

)
. The ether oxygen activates the phenyl ring, but this is rarely the target in linker chemistry.
Zone C (Shield) Methyl Cinnamate Conjugated AcceptorHydrolysis / Michael Addition . The

-unsaturated ester is susceptible to saponification (base) or 1,4-addition (soft nucleophiles).
The Chemoselectivity Challenge

The primary challenge in working with this molecule is base compatibility . The standard conditions for displacing the bromide (Zone A) often involve basic conditions to generate nucleophiles. However, strong aqueous bases (e.g., NaOH, KOH) will rapidly hydrolyze the methyl ester (Zone C) to the carboxylic acid. Therefore, protocols must utilize mild, non-nucleophilic bases or polar aprotic solvents to favor substitution over hydrolysis.

Primary Reactivity: The Bromoethoxy "Warhead"

The 2-bromoethoxy group is a classic "spacer" used to distance a functional headgroup from the rigid aromatic core. Its reactivity is dominated by the


 mechanism.
A. Azidation (The "Click" Gateway)

Converting the bromide to an azide (


) is the most common transformation, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Reagent: Sodium Azide (

    
    ).
    
  • Solvent: DMF or DMSO (Critical for dissolving inorganic azide).

  • Conditions:

    
     for 4–6 hours.
    
  • Chemo-selectivity: Excellent.[1] Azide is a good nucleophile but a poor base; ester hydrolysis is negligible.

B. Amination (Cationic Lipid Synthesis)

Displacement with secondary amines creates tertiary amine tails, often used to tune the solubility or pKa of the molecule.

  • Reagent: Secondary amines (e.g., Piperidine, Morpholine).

  • Base:

    
     or DIPEA (Hünig's Base).
    
  • Risk: Primary amines can cause aminolysis of the ester (converting methyl ester to amide).[2]

  • Mitigation: Use secondary amines or control stoichiometry strictly with bulky primary amines.

C. Finkelstein Activation (Halogen Exchange)

If the bromide is too sluggish (e.g., when reacting with poor nucleophiles like carboxylates), it can be converted to an iodide in situ.

  • Reagent: Sodium Iodide (NaI) catalytic or stoichiometric.

  • Solvent: Acetone or MEK (Methyl Ethyl Ketone).

  • Mechanism:

    
     displaces 
    
    
    
    ; NaBr precipitates from acetone, driving the equilibrium. The resulting alkyl iodide is
    
    
    100x more reactive.

Visualization: Reactivity Landscape

The following diagram maps the competing pathways and the "Safe Zone" for functionalization.

ReactivityMap cluster_0 Safe Zone (Kinetic Control) Start Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate Azide Azide Derivative (Click Ready) Start->Azide NaN3, DMF, 60°C (SN2 - Preferred) Amine Amino-Ester (Functional Linker) Start->Amine HNR2, K2CO3 (SN2 - Good) Acid Cinnamic Acid Derivative (Hydrolysis By-Product) Start->Acid NaOH/H2O (Saponification - Avoid) Polymer Dimer/Polymer (Michael Addition) Start->Polymer Strong Base + Heat (Polymerization - Avoid)

Figure 1: Chemoselectivity map highlighting the preferred


 pathways (Green) versus competing degradation pathways (Red).

Experimental Protocols

Protocol A: Synthesis of the Azide Precursor (High Purity)

Objective: Replace Br with


 without hydrolyzing the ester.
  • Preparation: In a round-bottom flask, dissolve Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Add Sodium Azide (

    
    , 1.5 eq) in a single portion.
    
    • Note:

      
       is toxic. Use non-metal spatulas to avoid shock sensitivity.
      
  • Reaction: Heat to

    
      under an inert atmosphere (
    
    
    
    or Ar) for 6 hours.
    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The bromide spot will disappear; the azide spot is often less polar. IR spectroscopy will show a strong new peak at

      
      2100 cm⁻¹ (Azide stretch).
      
  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-cold water (5x reaction volume). The product often precipitates as a solid.

    • If solid: Filter and wash with water.

    • If oil: Extract with Ethyl Acetate (3x), wash organic layer with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR will show the triplet at 
    
    
    
    3.6 ppm (
    
    
    ) shift upfield to
    
    
    3.4 ppm (
    
    
    ).
Protocol B: Finkelstein-Assisted Etherification

Objective: Attach a phenol (e.g., for Liquid Crystal synthesis) to the tail.

  • Setup: Dissolve the target phenol (1.1 eq) and

    
      (2.0 eq) in Acetone  or Acetonitrile . Stir for 30 min to generate the phenoxide.
    
  • Catalysis: Add Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (1.0 eq) and a catalytic amount of KI (0.1 eq).

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours.
    
    • Mechanism:[2][3][4][5] KI converts the alkyl bromide to a reactive alkyl iodide in situ, which reacts faster with the phenoxide.

  • Workup: Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate solvent. Recrystallize from Ethanol.

Workflow Visualization

Workflow Input Starting Material: Bromoethoxy Cinnamate Solvation Dissolve in DMF (0.5 M) Input->Solvation Reagent Add NaN3 (1.5 eq) + Heat (60°C) Solvation->Reagent Check TLC / IR Check (Look for ~2100 cm-1) Reagent->Check Quench Pour into Ice Water Check->Quench Decision Precipitate? Quench->Decision Filter Vacuum Filtration (Solid Product) Decision->Filter Yes Extract EtOAc Extraction (Oil Product) Decision->Extract No

Figure 2: Step-by-step decision tree for the Azidation protocol.

References

  • Zala, P. P., & Bhoya, U. C. (2024).[6] Mesomorphic Properties and Thermal Behavior of Novel Thermotropic Liquid Crystals... Journal of Current Research. (Describes the synthesis of 4-alkoxy cinnamate mesogens involving bromo-tail functionalization). [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (Mechanistic grounding for ester stability vs. hydrolysis). [Link]

  • PubChem. Methyl 3-(4-nitrophenyl)prop-2-enoate Compound Summary. (Physicochemical property comparison for substituted methyl cinnamates). [Link]

Sources

Methodological & Application

Application Notes and Protocol: Versatile Nucleophilic Substitution on Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Novel Chemical Scaffolds

In the landscape of medicinal chemistry and drug development, the ability to rapidly generate diverse molecular libraries from a common, functionalized intermediate is paramount. Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate emerges as a highly valuable and versatile scaffold. Its structure is elegantly partitioned: a reactive primary alkyl bromide poised for nucleophilic substitution, and an α,β-unsaturated ester (a cinnamate derivative) that can serve as a handle for further modifications or as a key pharmacophoric element.

This document provides a comprehensive guide for researchers, detailing not only the protocol for nucleophilic substitution on this substrate but also the synthesis of the starting material itself. We delve into the mechanistic underpinnings of these reactions, offering insights into experimental choices to empower scientists to adapt and innovate. The protocols described herein are designed to be robust and reproducible, forming a self-validating framework for the synthesis of novel compounds with potential therapeutic applications.

Part I: Synthesis of the Starting Material: Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

The synthesis of the title compound is a two-stage process, beginning with the modification of a readily available phenolic aldehyde, followed by the construction of the acrylate side chain.

Stage 1: Williamson Ether Synthesis to Form 4-(2-Bromoethoxy)benzaldehyde

The initial step involves the O-alkylation of 4-hydroxybenzaldehyde with an excess of 1,2-dibromoethane. This is a classic Williamson ether synthesis, where the phenoxide, generated in situ, acts as a nucleophile.[1][2] Using an excess of 1,2-dibromoethane is crucial to favor the formation of the desired mono-alkylated product over the potential dialkylated dimer.

G cluster_0 Stage 1: Williamson Ether Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Intermediate_1 4-(2-Bromoethoxy)benzaldehyde 4-hydroxybenzaldehyde->Intermediate_1 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Intermediate_1 K2CO3 K2CO3 K2CO3->Intermediate_1 Base Acetone_or_DMF Acetone_or_DMF Acetone_or_DMF->Intermediate_1 Solvent, Reflux G cluster_1 Stage 2: Knoevenagel Condensation & Esterification Intermediate_1 4-(2-Bromoethoxy)benzaldehyde Intermediate_2 3-[4-(2-bromoethoxy)phenyl]acrylic acid Intermediate_1->Intermediate_2 Malonic_Acid Malonic_Acid Malonic_Acid->Intermediate_2 Piperidine_Pyridine Piperidine_Pyridine Piperidine_Pyridine->Intermediate_2 Catalyst/Solvent Final_Product Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate Intermediate_2->Final_Product Fischer Esterification Methanol_H2SO4 Methanol_H2SO4 Methanol_H2SO4->Final_Product

Sources

Application Note & Protocols: Advanced Bioconjugation Strategies Using Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the principles and applications of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate, a heterobifunctional crosslinker for advanced bioconjugation.

Abstract

Bioconjugation, the covalent linking of biomolecules, is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic assays, and tools for fundamental biological research.[1] Central to these innovations are bifunctional crosslinkers, which form stable covalent bonds between two or more molecules.[2][3] This guide focuses on Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate , a heterobifunctional crosslinker designed for precise, multi-step conjugation strategies. We will explore its unique chemical architecture, provide a detailed mechanistic overview, and present robust protocols for its application in protein-protein crosslinking, emphasizing the scientific rationale behind each step to ensure reproducible and validated outcomes.

Reagent Overview: A Tool for Sequential Conjugation

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at its ends.[3] This design is highly advantageous as it allows for sequential, controlled conjugation reactions, minimizing the risk of undesirable self-conjugation or polymerization that can occur with homobifunctional linkers.

The molecule features two key reactive moieties:

  • α,β-Unsaturated Ester (Michael Acceptor): The methyl prop-2-enoate group is an electrophilic Michael acceptor. It reacts preferentially with nucleophilic thiol groups from cysteine residues under mild conditions (pH 7.0-8.0).[4] While it can also react with primary amines of lysine residues, this typically requires more basic conditions (pH > 8.5).[4] This pH-dependent reactivity allows for chemoselective targeting of cysteines.

  • Bromoethyl Ether (Alkylating Agent): The 2-bromoethoxy group is an alkylating agent that reacts with nucleophiles via an SN2 mechanism. It readily forms stable thioether bonds with cysteines or secondary amine bonds with lysines.[5]

This dual reactivity enables a two-step strategy: first, a selective reaction with a cysteine-containing biomolecule, followed by purification and a second reaction with a different biomolecule targeting its lysine or cysteine residues.

Physicochemical Properties

PropertyValueSource
IUPAC Name Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate[6]
CAS Number 1807939-03-2[6]
Molecular Formula C12H13BrO3Derived
Molecular Weight 285.13 g/mol Derived
Reactivity 1 Michael Acceptor (targets thiols, amines)[4]
Reactivity 2 Alkylating Agent (targets thiols, amines)[5]

Mechanism of Action: A Tale of Two Chemistries

The power of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate lies in the orthogonal reactivity of its two ends. The recommended approach is a sequential conjugation to ensure the formation of a defined A-B conjugate rather than a random polymer.

Step 1: Thiol-Selective Michael Addition The first step involves reacting the crosslinker with a biomolecule containing a free cysteine residue (Biomolecule-SH). The nucleophilic thiol group attacks the β-carbon of the α,β-unsaturated ester, forming a stable thioether bond. This reaction is most efficient and selective at a pH range of 7.0-8.0, where cysteine thiols are sufficiently nucleophilic, but lysine amines remain largely protonated and unreactive.[4]

Step 2: Nucleophilic Alkylation After the initial conjugation, any excess, unreacted crosslinker must be removed. This is a critical step to prevent unwanted crosslinking in the subsequent stage. The purified intermediate (Biomolecule-Linker) is then introduced to a second biomolecule (Biomolecule-NH2 or Biomolecule-SH). The bromoethyl group of the linker then serves as an electrophile for nucleophilic attack by a deprotonated lysine amine or a second cysteine thiol, forming a stable covalent bond and completing the crosslink. The alkylation of amines is typically favored at a slightly basic pH (8.0-9.0) to ensure the nucleophilic, unprotonated state of the lysine side chain.

G P1_SH Protein 1-SH (Cysteine) Intermediate Protein 1-S-MBEP (Activated Intermediate) P1_SH->Intermediate Step 1: Michael Addition (pH 7.0-8.0) MBEP Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (MBEP Crosslinker) MBEP->Intermediate Purify1 Purification Step (Remove excess MBEP) Intermediate->Purify1 Critical for specificity P2_NH2 Protein 2-NH₂ (Lysine) Conjugate Protein 1-S-Linker-NH-Protein 2 (Final Conjugate) P2_NH2->Conjugate Purify1->P2_NH2 Step 2: Alkylation (pH 8.0-9.0) G cluster_0 Step A: Protein 1 Activation cluster_1 Step B: Conjugation cluster_2 Step C: Purification & Analysis P1 Prepare Protein 1 in Buffer A (pH 7.2) Add_MBEP Add MBEP Crosslinker (1 hr, RT) P1->Add_MBEP Purify1 Purify via Desalting Column (Equilibrate in Buffer B) Add_MBEP->Purify1 Conjugate Mix Activated P1 + P2 (2 hr, RT or O/N, 4°C) Purify1->Conjugate Combine for Step B P2 Prepare Protein 2 in Buffer B (pH 8.5) P2->Conjugate Quench Quench Reaction (Add Tris Buffer) Conjugate->Quench Purify2 Final Purification (Size-Exclusion Chromatography) Quench->Purify2 Proceed to Purification Analysis Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify2->Analysis

Sources

Application Notes and Protocols for Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate as a Heterobifunctional Crosslinking Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Tool for Covalent Conjugation

In the fields of chemical biology, proteomics, and drug development, the precise covalent linking of biomolecules is a cornerstone technique. Crosslinking agents are indispensable for stabilizing protein-protein interactions, creating antibody-drug conjugates (ADCs), immobilizing proteins on surfaces, and probing molecular structures.[1] Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate emerges as a potent, yet underexplored, heterobifunctional crosslinking agent. Its unique architecture, featuring two chemically distinct reactive centers, allows for controlled and strategic conjugation of biomolecules.

This molecule possesses two key functional groups for covalent bond formation:

  • An α,β-unsaturated ester : This moiety acts as a Michael acceptor, which is highly reactive toward soft nucleophiles, most notably the thiol groups of cysteine residues.[2][3]

  • A bromoethoxy group : This terminal alkyl bromide is an electrophilic center that readily undergoes nucleophilic substitution (SN2 reaction) with a variety of nucleophiles, including the side chains of cysteine, lysine, and histidine.[4][5]

The differential reactivity of these two groups enables either a one-pot or a more controlled two-step sequential crosslinking strategy, providing researchers with a flexible tool to forge stable thioether or amine linkages.[] This guide provides a deep dive into the mechanistic principles and practical protocols for utilizing Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate in your research.

Physicochemical Properties & Synthesis Overview

While a specific, peer-reviewed synthesis protocol for Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (CAS 1807939-03-2) is not widely published, its structure suggests a straightforward synthesis. A plausible route involves the Williamson ether synthesis, reacting methyl 3-(4-hydroxyphenyl)prop-2-enoate (methyl p-coumarate) with an excess of 1,2-dibromoethane in the presence of a base like potassium carbonate. Subsequent purification would yield the final product. Researchers can procure this reagent from commercial suppliers.[7]

PropertyValue (Predicted/Typical)
Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents (DMSO, DMF); limited solubility in aqueous buffers

Mechanism of Action: Dual-Mode Reactivity

The power of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate lies in its two distinct electrophilic sites, which can be selectively targeted by choosing appropriate nucleophiles and reaction conditions, primarily pH.

  • Michael Addition (Thiol-Reactive): The α,β-unsaturated ester is a classic Michael acceptor. At near-neutral to slightly alkaline pH (pH 7.0-8.0), the deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the β-carbon of the double bond. This conjugate addition reaction forms a stable thioether linkage.[8][9] This reaction is generally faster than the alkylation reaction under these conditions.

  • Nucleophilic Substitution (Multi-Target Alkylation): The bromoethoxy group is a classic alkylating agent. At a slightly more alkaline pH (pH 8.0-9.0), nucleophilic side chains of amino acids like cysteine (thiolate), lysine (ε-amino group), and histidine (imidazole ring) can attack the carbon atom bearing the bromine atom, displacing the bromide and forming a stable ether or alkylated amine bond.[5][10]

This pH-dependent differential reactivity is the key to designing controlled crosslinking experiments.

Mechanism_of_Action cluster_0 Michael Addition (pH ~7.0-8.0) cluster_1 Nucleophilic Substitution (pH ~8.0-9.0) Crosslinker_MA Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (α,β-unsaturated ester) Product_MA Stable Thioether Bond (Protein 1 Conjugate) Crosslinker_MA->Product_MA Product_MA_Alk Protein 1 Conjugate (Bromoethoxy group) Protein1_Cys Protein 1 (Cysteine Thiolate) Protein1_Cys->Product_MA Attacks β-carbon Final_Product Crosslinked Complex (Stable Ether/Amine Bond) Product_MA_Alk->Final_Product Protein2_Nuc Protein 2 (Lys, Cys, His) Protein2_Nuc->Final_Product Attacks C-Br

Dual-mode reactivity of the crosslinking agent.

Experimental Protocols

The following protocols are designed as a starting point. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation times, should be determined empirically for each specific system.

Protocol 1: Two-Step Sequential Heterobifunctional Crosslinking

This is the most controlled method, ideal for linking two different proteins (Protein A and Protein B) with minimal self-conjugation. It relies on reacting one functional group first, purifying the intermediate, and then performing the second reaction.

Workflow Overview

Two_Step_Workflow start Start: Protein A (with Cys) + Crosslinker step1 Step 1: Michael Addition pH 7.5, 1-2 hours, RT (Reacts with Cysteine) start->step1 purify1 Purification (Desalting column) Remove excess crosslinker step1->purify1 intermediate Intermediate: Protein A-Crosslinker Conjugate purify1->intermediate step2 Step 2: Alkylation Add Protein B (with Lys/His) pH 8.5, 2-4 hours, RT intermediate->step2 quench Quench Reaction (e.g., Tris or DTT) step2->quench purify2 Final Purification (e.g., SEC, IEX) Isolate A-B Conjugate quench->purify2 end End: Crosslinked Protein A-B Complex purify2->end

Workflow for two-step sequential crosslinking.

Materials:

  • Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer A (Michael Addition): 50 mM HEPES or Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • Reaction Buffer B (Alkylation): 50 mM Borate or Bicarbonate buffer, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Dithiothreitol (DTT)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Protein A (containing accessible cysteine residues)

  • Protein B (containing accessible lysine, histidine, or cysteine residues)

Procedure:

Part A: Conjugation of Crosslinker to Protein A (via Michael Addition)

  • Prepare Protein A: Dissolve Protein A in Reaction Buffer A to a concentration of 1-5 mg/mL. If Protein A has internal disulfides that need to be reduced to expose cysteines, treat with a mild reducing agent (e.g., 5 mM TCEP) for 30 minutes at room temperature, followed by removal of the reducing agent via a desalting column.

  • Prepare Crosslinker Stock: Immediately before use, dissolve Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate in anhydrous DMSO to create a 10-50 mM stock solution.

  • Reaction 1: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein A solution. The final DMSO concentration should ideally be below 10% (v/v).

  • Incubate: Gently mix and incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. This buffer exchange also prepares the conjugate for the next step. The resulting solution contains the Protein A-Crosslinker intermediate.

Part B: Conjugation of Protein B to the Intermediate (via Alkylation)

  • Prepare Protein B: Dissolve Protein B in Reaction Buffer B to a concentration of 1-5 mg/mL.

  • Reaction 2: Combine the purified Protein A-Crosslinker intermediate with Protein B. A 1:1 to 1:5 molar ratio of intermediate to Protein B is a good starting point.

  • Incubate: Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quench: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. If quenching with Tris, it will react with the bromoethoxy group. If quenching with DTT, it will react with both unreacted moieties. Incubate for 20 minutes at room temperature.

  • Final Analysis and Purification: The reaction mixture can now be analyzed by SDS-PAGE to visualize the formation of the higher molecular weight conjugate. Further purification of the crosslinked product can be achieved by size-exclusion or ion-exchange chromatography.

Protocol 2: One-Pot, pH-Mediated Crosslinking

This protocol is faster but offers less control and may result in a more heterogeneous mixture of products, including some self-conjugation. It is suitable for applications where a high degree of precision is not required.

Materials:

  • Same as Protocol 1, but only one primary reaction buffer is needed.

  • Reaction Buffer C: 50 mM Phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • pH Adjustment Solution: 0.5 M Sodium Borate, pH 9.5

Procedure:

  • Prepare Proteins: Combine Protein A and Protein B in Reaction Buffer C at the desired molar ratio (e.g., 1:1). The total protein concentration should be in the range of 1-10 mg/mL.

  • Prepare Crosslinker Stock: Prepare a 10-50 mM stock solution in DMSO as described in Protocol 1.

  • Initial Reaction (Michael Addition): Add a 10- to 50-fold molar excess of the crosslinker to the protein mixture. Incubate for 1 hour at room temperature. This phase favors the reaction of the α,β-unsaturated ester with available cysteines.

  • pH Shift (Alkylation): Adjust the pH of the reaction mixture to 8.5 by adding a small volume of the pH Adjustment Solution.

  • Second Incubation: Continue to incubate for an additional 2-4 hours at room temperature. This higher pH facilitates the alkylation of lysine and other nucleophilic residues by the bromoethoxy group.

  • Quench: Stop the reaction by adding Quenching Buffer as described in Protocol 1.

  • Analysis: Analyze the results by SDS-PAGE and other relevant methods.

Characterization of Crosslinked Products

MethodPurposeExpected Outcome
SDS-PAGE To visualize the formation of new, higher molecular weight species.Appearance of a new band corresponding to the molecular weight of the crosslinked complex (e.g., Protein A + Protein B).
Western Blotting To confirm the identity of the components in the crosslinked band.The high molecular weight band should be reactive to antibodies against both Protein A and Protein B.
Mass Spectrometry (MS) To confirm the mass of the conjugate and identify the specific residues involved in crosslinking.The measured mass should match the theoretical mass of the crosslinked complex. Peptide mapping (LC-MS/MS) can pinpoint the modified amino acids.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no crosslinking yield - Insufficient molar excess of crosslinker.- Inactive/hydrolyzed crosslinker.- Absence of accessible reactive residues.- Suboptimal pH or buffer (e.g., Tris buffer in reaction).- Increase the molar ratio of crosslinker to protein.- Use a fresh stock of crosslinker dissolved in anhydrous DMSO.- Confirm protein structure or perform site-directed mutagenesis to introduce reactive residues.- Ensure correct pH and use non-nucleophilic buffers (HEPES, Phosphate, Borate).
Protein precipitation/aggregation - High concentration of crosslinker.- Extensive, uncontrolled intermolecular crosslinking.- Hydrophobicity of the crosslinker.- Titrate the crosslinker concentration downwards.- Reduce reaction time or temperature.- Use the two-step protocol for better control.- Ensure the final DMSO concentration is as low as possible (<10%).
High degree of self-conjugation - Using a one-pot method with a homodimeric protein.- Both proteins have highly reactive cysteines and lysines.- Use the two-step sequential protocol (Protocol 1).- Block reactive groups on one protein before initiating crosslinking.

Safety and Handling

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate and related compounds require careful handling.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or vapors.[11][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound may be sensitive to moisture and light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By understanding the dual-reactivity mechanism and carefully controlling reaction conditions, researchers can effectively leverage Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate as a powerful tool for creating specific and stable biomolecular conjugates.

References

A consolidated list of sources cited within this document.

  • Simonescu, C. M., & Macura, S. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(9), 4169–4176. [Link]

  • Simonescu, C. M., & Macura, S. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18, 4169-4176. [Link]

  • Reddy, B. V. S., et al. (2019). One-Pot Allylation-Intramolecular Vinylogous Michael Addition-Isomerization Cascade of o-Hydroxycinnamates and Congeners: Synthesis of Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 84(7), 4439–4448. [Link]

  • U.S. Environmental Protection Agency. (2025). Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate Properties. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Covestro. (2012). Safety Data Sheet: AgiSyn 2822. [Link]

  • Creative Biolabs. (2025). Heterobifunctional Crosslinkers. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

Sources

Troubleshooting & Optimization

Stability issues of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Storage Troubleshooting Guide

Executive Summary

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a critical intermediate, often employed in the synthesis of PPAR agonists (e.g., glitazars) and tyrosine kinase inhibitors. Its structural utility lies in its dual-reactive centers: the cinnamate backbone (Michael acceptor) and the alkyl bromide (electrophilic alkylating agent).

However, this duality creates a "stability paradox." The features that make it a versatile synthetic building block also render it highly susceptible to environmental stress. This guide addresses the three primary degradation vectors: Photo-isomerization , Hydrolysis , and Thermal Polymerization .

Module 1: The Stability Triad (Mechanism of Action)

To troubleshoot effectively, you must understand the why behind the degradation.

Photochemical Stress (The E/Z Shift)
  • The Mechanism: The central alkene (prop-2-enoate) exists thermodynamically as the E-isomer (trans). Upon exposure to UV light (even ambient fluorescent lab lighting), the

    
     transition facilitates rotation around the double bond, resulting in the Z-isomer (cis).
    
  • The Impact: This is not a chemical decomposition but a geometric change. However, Z-isomers often exhibit different reactivity rates and biological binding profiles, ruining downstream synthesis stereoselectivity.

Hydrolytic Vulnerability (Dual Fronts)
  • Front A (Ester Cleavage): In the presence of moisture and trace acid/base, the methyl ester hydrolyzes to the free carboxylic acid (3-[4-(2-bromoethoxy)phenyl]acrylic acid) and methanol.

  • Front B (Alkyl Bromide Displacement): The primary alkyl bromide is a good leaving group. Long-term storage in wet solvents (especially dipolar aprotic ones like DMSO or DMF) can lead to

    
     hydrolysis, replacing -Br with -OH.
    
Thermal Instability
  • Polymerization: As a styrene derivative, the compound can undergo radical polymerization at elevated temperatures, especially if stored as an oil rather than a crystal.

Module 2: Visualizing Degradation Pathways

The following diagram maps the degradation logic. Use this to diagnose impurity peaks in your LC-MS data.

DegradationPathways Compound Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (Target Compound) UV UV Light / Ambient Light Compound->UV Moisture Moisture (H2O) + pH Compound->Moisture Heat Heat (>40°C) Compound->Heat Z_Isomer Z-Isomer (Cis) (Geometric Impurity) UV->Z_Isomer Pi-Pi* Transition Reversible Acid Free Acid Derivative (Hydrolysis Product A) Moisture->Acid Ester Hydrolysis Alcohol Alcohol Derivative (Hydrolysis Product B: -Br to -OH) Moisture->Alcohol SN2 Substitution (Slow) Polymer Oligomers/Polymers (Gummy Solid) Heat->Polymer Radical Polymerization

Figure 1: Degradation pathways showing the transformation of the parent compound under specific environmental stressors.

Module 3: Troubleshooting & FAQs

Scenario A: "My white solid has turned into a yellow oil."
  • Diagnosis: This is a classic sign of Crystal Lattice Collapse due to impurity formation.

  • Root Cause:

    • Isomerization: The Z-isomer is an oil at room temperature. As it forms, it depresses the melting point of the bulk solid (eutectic formation), causing it to "melt" into a yellow oil.

    • Oxidation: The yellow color often indicates oxidation of the electron-rich phenyl ring or trace polymerization.

  • Solution:

    • Immediate: Check HPLC. If the main peak is split, it is isomerization.

    • Recovery: Recrystallize from cold Ethanol/Hexane (protected from light). The E-isomer crystallizes preferentially.

Scenario B: "I see a new peak at RRT 0.9 (Relative Retention Time) in HPLC."
  • Diagnosis: Likely the Z-Isomer .

  • Verification: Run the HPLC with a Diode Array Detector (DAD). The Z-isomer usually has a slightly lower

    
     (blue-shifted) compared to the E-isomer due to steric hindrance reducing conjugation planarity.
    
  • Prevention: Switch to amber glassware immediately. Wrap columns/lines in foil during purification.

Scenario C: "My yield is low, and I see a polar impurity near the solvent front."
  • Diagnosis: Hydrolysis (Carboxylic Acid formation).

  • Root Cause: Storage in a "dry" solvent that wasn't actually dry, or exposure to atmospheric moisture.

  • Verification: Check MS. Look for a mass shift of -14 Da (Loss of Methyl, gain of H).

  • Solution: Reprocess by dissolving in Methanol with a catalytic amount of

    
     to re-esterify, then work up rapidly.
    

Module 4: Validated Storage & Handling Protocols

Do not rely on generic storage advice. Follow this specific protocol to ensure >98% purity over 6 months.

Protocol 1: Long-Term Storage System
ParameterSpecificationScientific Rationale
Temperature -20°C (Standard)Slows thermodynamic vibration; prevents spontaneous polymerization.
Atmosphere Argon Overlay Heavier than air; prevents oxidation of the alkene and moisture ingress.
Container Amber Vial + Parafilm Amber glass blocks UV <400nm. Parafilm creates a secondary moisture barrier.
State Solid/Crystal The crystal lattice provides steric protection against hydrolysis that the oil phase lacks.
Protocol 2: Re-Purification (If Degradation Occurs)

Use this if purity drops below 95%.

  • Dissolution: Dissolve crude material in minimal boiling Ethanol (EtOH).

  • Filtration: Hot filter to remove any polymerized solids (insoluble gums).

  • Crystallization: Add warm Hexane dropwise until turbidity just appears.

  • Cooling: Wrap the flask in aluminum foil. Allow to cool to Room Temp, then move to -20°C.

    • Critical Step:Slow cooling excludes the Z-isomer from the lattice.

  • Drying: Dry under high vacuum (<1 mbar) for 4 hours to remove trace solvent which could trigger hydrolysis.

Module 5: Analytical Reference Data

Expected HPLC Profile (Reverse Phase C18):

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50% -> 90% ACN.

  • Detection: 254 nm (Strong absorption by cinnamoyl system).

Peak IdentityRelative Retention Time (RRT)Characteristic Mass (ESI+)
Hydrolysis Product (Acid) ~0.4 - 0.5[M+H]+ = 285/287 (Br isotope pattern)
Z-Isomer (Cis) ~0.90 - 0.95[M+H]+ = 299/301 (Same as parent)
Parent (E-Isomer) 1.00 [M+H]+ = 299/301
Dimer/Polymer >1.5 (Broad/Wash)[2M+H]+ or higher aggregates

References

  • Save My Exams. (2024). Hydrolysis of Acyl Chlorides, Alkyl Chlorides & Halogenoarenes. Link

    • Context: Establishes the baseline reactivity of alkyl halides vs. esters in hydrolytic environments.
  • Royal Society of Chemistry. (2014). Regioselective Hula-twist photoisomerization of cinnamate esters in organic glass. Chemical Communications. Link

    • Context: Mechanistic explanation of the E/Z isomerization specific to cinnamate esters under irradi
  • Oxford Academic. (2017). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry.[1] Link

    • Context: Validates the "Stability Triad" theory regarding light sensitivity of the cinnam
  • ReactionWeb. (2025). Hydrolysis of Alkyl Halides. Link

    • Context: Provides kinetic data on primary alkyl bromide substitution rates ( p
  • US Environmental Protection Agency. (2025). Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate - Executive Summary. Link

    • Context: PhysChem properties of closely related halogenated cinnam

Sources

Minimizing byproduct formation in the preparation of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource designed for process chemists and medicinal chemistry researchers. It prioritizes mechanistic understanding to allow for autonomous troubleshooting.

Case ID: WES-CINN-004 Subject: Minimizing Byproduct Formation in Williamson Ether Synthesis of Cinnamate Derivatives Applicable Protocol: Alkylation of Methyl 4-hydroxycinnamate with 1,2-Dibromoethane.

Executive Summary & Reaction Logic

The synthesis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (Target B ) typically involves the


 alkylation of Methyl 4-hydroxycinnamate (Starting Material A ) using an excess of 1,2-dibromoethane.

While conceptually simple, this reaction is kinetically sensitive. The presence of a second leaving group on the electrophile and the basic conditions required create three distinct failure modes:

  • Oligomerization: Formation of the bis-phenoxy "dimer."

  • Elimination: Dehydrohalogenation to the vinyl ether.

  • Hydrolysis: Saponification of the methyl ester.

Reaction Pathway Analysis

The following diagram illustrates the competing kinetic pathways. Your goal is to maximize Path 1 while suppressing Path 2 and Path 3 .

ReactionPathways SM Methyl 4-hydroxycinnamate (Phenol) Target TARGET PRODUCT (Alkyl Bromide) SM->Target Path 1: S_N2 (Mono-alkylation) Dimer BYPRODUCT: Dimer (Bis-ether) SM->Dimer Consumes SM Reagent 1,2-Dibromoethane (Electrophile) Reagent->Target Target->Dimer Path 2: S_N2 (Attack by 2nd Phenol) Vinyl BYPRODUCT: Vinyl Ether (Elimination) Target->Vinyl Path 3: E2 Elimination (High T / Strong Base)

Caption: Kinetic competition between mono-alkylation (Target), bis-alkylation (Dimer), and elimination (Vinyl Ether).

Troubleshooting Modules

Module A: The "Dimer" Problem (Bis-Alkylation)

Symptom: LC-MS shows a large peak with mass


. The product is contaminated with a highly insoluble solid (the bis-ether).

Root Cause: The target molecule contains a primary bromide, making it an electrophile itself. If the concentration of the starting phenol is high relative to the dibromide, the phenol will attack the product instead of the reagent.




Corrective Protocol: To force the reaction toward the target, you must maintain a condition where


 at all times.
ParameterStandard ProtocolOptimized Protocol (Anti-Dimer)
Stoichiometry 1.5 – 2.0 equivalents5.0 – 8.0 equivalents of 1,2-dibromoethane
Addition Mode Mix all reagents at onceReverse Addition: Add Phenol/Base mixture slowly to the refluxing Dibromide solution.
Concentration 0.5 M0.1 M - 0.2 M (High dilution favors mono-alkylation)

Why this works: A large excess of 1,2-dibromoethane ensures that every phenoxide ion encounters a dibromide molecule (Path 1) before it encounters a product molecule (Path 2).

Module B: The "Vinyl" Impurity (Elimination)

Symptom: Presence of a byproduct with mass


 (Loss of HBr). NMR shows terminal alkene protons.[1]

Root Cause: The 2-bromoethoxy group is susceptible to E2 elimination, yielding a vinyl ether. This is driven by:

  • Base Strength: Hydroxides (

    
    ) are too strong.
    
  • Temperature: Excessive reflux temperatures.

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance basicity of the nucleophile, increasing E2 risk.

Corrective Protocol:

  • Switch Bases: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are mild enough to deprotonate the phenol (
    
    
    ) but poor at effecting E2 elimination on primary alkyl halides.
  • Solvent Selection: Switch from DMF to Acetone or Acetonitrile (MeCN) .

    • Acetone (Reflux ~56°C): Generally too cool for significant elimination.

    • MeCN (Reflux ~82°C): Good balance of solubility and kinetics.

  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition).

    • Mechanism:[2][3][4][5] Converts alkyl bromide to alkyl iodide in situ. Iodide is a better leaving group for

      
       but does not significantly accelerate E2 in this context.
      
Module C: Hydrolysis & Isomerization

Symptom:

  • Hydrolysis: Formation of the carboxylic acid (Saponification of methyl ester).

  • Isomerization: Product melting point is lower than literature (

    
    ); NMR shows coupling constant 
    
    
    
    (indicating Z-isomer).

Corrective Protocol:

  • Moisture Control: The combination of base + water + ester = saponification. Use anhydrous solvents and dry the

    
     before use.
    
  • Light Protection: Cinnamate derivatives undergo

    
     photo-isomerization under UV light. Wrap reaction vessels in aluminum foil and avoid direct sunlight during workup.
    

Optimized Experimental Workflow

The following workflow integrates the solutions above into a single, robust process.

Workflow Start Start: Anhydrous Conditions Prep Dissolve 1,2-dibromoethane (5-8 eq) in Acetone/MeCN + KI (cat.) Start->Prep Add Slow Addition: Add Phenol + K2CO3 over 1-2 hours Prep->Add Reflux Reflux (55-80°C) Monitor by TLC/HPLC Add->Reflux Check Decision: Is Phenol consumed? Reflux->Check Check->Reflux No Workup Workup: Filter solids (K2CO3/KBr) Evaporate Solvent Check->Workup Yes Purify Purification: Recrystallize from EtOH/Heptane (Removes excess dibromide) Workup->Purify

Caption: Optimized workflow emphasizing slow addition and excess reagent removal.

Frequently Asked Questions (FAQ)

Q: The reaction is too slow in Acetone. Can I use DMF? A: Yes, but with caution. DMF accelerates


 reactions significantly, but also increases the risk of E2 elimination and dimer formation. If using DMF, lower the temperature to 

(do not reflux) and strictly limit the reaction time.

Q: How do I remove the large excess of 1,2-dibromoethane? A: 1,2-dibromoethane is a liquid (bp ~131°C), while your product is a solid.

  • Distillation: If the scale is large, vacuum distill the excess reagent before crystallization.

  • Recrystallization: The product crystallizes well from Ethanol or Ethanol/Water mixtures. The dibromide remains in the mother liquor.

Q: My product is an oil, but it should be a solid. Why? A: This usually indicates contamination with the Z-isomer or residual solvent/reagent.

  • Check NMR (

    
     coupling of alkene protons). 
    
    
    
    is E (trans);
    
    
    is Z (cis).
  • If Z-isomer is present, recrystallize from hot ethanol with a small amount of iodine (

    
    ) trace to catalyze isomerization back to the thermodynamic E product.
    

Q: Can I use 1-bromo-2-chloroethane instead of dibromoethane? A: Yes. This is often preferred to reduce dimerization because the chloride is a poorer leaving group. The phenol displaces the bromide first (


). The resulting alkyl chloride is much less reactive toward a second phenol attack, effectively stopping the dimer. However, you will need to perform a Finkelstein reaction (NaI/Acetone) in a subsequent step to convert the chloride to the bromide if the final bromide is required.

References

  • Williamson Ether Synthesis Mechanisms

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[4][5][6] Link

    • Wikipedia. "Williamson ether synthesis."[4][5] Link

  • Specific Protocols for Phenoxy-Alkyl Bromides

    • Organic Syntheses.[3] "Ethyl

      
      -Dibromo-
      
      
      
      -phenylpropionate." (Demonstrates handling of similar brominated cinnamate derivatives). Link
    • Beilstein Journal of Organic Chemistry. "Additional experimental data: Synthesis of methyl cinnamates." (Provides NMR data and melting points for methyl 4-substituted cinnamates). Link

  • Minimizing Side Reactions

    • BenchChem.[7] "Improving reaction conditions for Williamson ether synthesis." (Discusses E2 competition and solvent effects). Link

Sources

Validation & Comparative

A Senior Scientist's Guide to Bioconjugation Linkers: A Comparative Analysis Featuring Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of targeted therapeutics and advanced diagnostics, the covalent linkage of biomolecules—a process known as bioconjugation—is a foundational technology.[1] From antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells to sophisticated imaging agents, the success of a bioconjugate hinges on the chemical bridge that connects its components: the linker.[][] This guide provides a deep, comparative analysis of the diverse landscape of bioconjugation linkers. We will explore the established chemistries that form the backbone of the field and introduce a critical analysis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate, a molecule with intriguing potential as a novel, non-cleavable linker.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of options to explain the causality behind linker selection, offering field-proven insights into how linker architecture dictates the stability, efficacy, and ultimate therapeutic success of a bioconjugate.

PART 1: The Fundamentals of Bioconjugation Linkers

A linker is far more than a simple spacer. It is a critical component that dictates the conjugate's stability in circulation, solubility, pharmacokinetic properties, and the mechanism by which a payload is released.[][4] The choice between different linker types represents a fundamental strategic decision in the design of any bioconjugate.

The Great Divide: Cleavable vs. Non-Cleavable Linkers

The primary classification of linkers is based on their stability in the biological environment.[5][6] This choice profoundly impacts the mechanism of action and the safety profile of the conjugate.[6][7]

Cleavable Linkers: Designed for Release

Cleavable linkers are engineered to remain stable in the bloodstream but break apart upon encountering specific triggers within the target cell or its microenvironment.[][7] This controlled-release mechanism is essential for payloads that must be unmodified to exert their full biological effect.

  • Acid-Cleavable Linkers (e.g., Hydrazones): These linkers are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5] This strategy is one of the earliest used in ADC development.

  • Reductively-Cleavable Linkers (e.g., Disulfides): These linkers contain a disulfide bond that is readily cleaved by high intracellular concentrations of reducing agents like glutathione, which is significantly more abundant inside cells than in the plasma. The stability, and thus the release kinetics, can be fine-tuned by introducing steric hindrance around the disulfide bond.[5]

  • Enzymatically-Cleavable Linkers (e.g., Peptide-Based): These are among the most successful cleavable linkers in clinical use.[4] They typically incorporate a specific peptide sequence (like the valine-citrulline dipeptide) that is recognized and cleaved by lysosomal proteases, such as Cathepsin B.[4] This approach offers high plasma stability combined with efficient intracellular release.[4]

A key advantage of cleavable linkers is their ability to induce a "bystander effect." If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[7] However, this comes with the risk of premature drug release in circulation, potentially leading to off-target toxicity.[6][7]

Non-Cleavable Linkers: The Stability Champions

Non-cleavable linkers form a highly stable covalent bond that is resistant to degradation.[8] Drug release is not dependent on a specific trigger but occurs only after the complete lysosomal degradation of the antibody carrier into its constituent amino acids.[4][6] This process releases the drug still attached to the linker and the conjugating amino acid (e.g., cysteine or lysine).

The primary advantage of this approach is superior plasma stability, which minimizes off-target toxicity and can lead to a wider therapeutic window.[4][6][7] The most common non-cleavable linkers utilize a thioether bond, often formed through the reaction of a maleimide group with a cysteine residue on the antibody.[] A notable example is the SMCC linker used in Trastuzumab emtansine (T-DM1).[][4] The main limitation is the general lack of a bystander effect, as the released payload-linker-amino acid complex is typically charged and cannot diffuse across cell membranes.[7]

G cluster_main Bioconjugation Linkers cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Linker_Types Linker Classification Cleavable Trigger-based Release (Bystander Effect Possible) Linker_Types->Cleavable Instability in Target Environment NonCleavable Antibody Degradation Release (High Stability) Linker_Types->NonCleavable Stability in Circulation Acid Acid-Sensitive (e.g., Hydrazone) Cleavable->Acid Reductive Redox-Sensitive (e.g., Disulfide) Cleavable->Reductive Enzymatic Enzyme-Sensitive (e.g., Val-Cit) Cleavable->Enzymatic Thioether Thioether (e.g., Maleimide-Cys) NonCleavable->Thioether Amide Amide (e.g., NHS-Lys) NonCleavable->Amide

Diagram 1: The Landscape of Bioconjugation Linkers.

PART 2: A Survey of Common Linker Chemistries

The linker's functionality is defined by its reactive groups, which are designed to target specific amino acid residues on a protein.[9]

  • Amine-Reactive (targeting Lysine): The most common strategy targets the primary amine on the side chain of lysine residues.[9][10] N-hydroxysuccinimide (NHS) esters are widely used to form stable amide bonds.[1][4] While effective, antibodies have many surface-exposed lysines, and conjugation to them often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), which can complicate development.[10]

  • Thiol-Reactive (targeting Cysteine): This is the preferred method for creating more homogeneous conjugates. It targets the thiol groups of cysteine residues. These can be native cysteines involved in disulfide bonds (which must first be reduced) or cysteines engineered into the antibody backbone at specific locations. Maleimides are the most common thiol-reactive group, forming stable thioether bonds via Michael addition.[1][4][11] Haloacetamides (like iodo- or bromoacetamides) are also used and form similarly stable thioether bonds.[9]

  • Bioorthogonal "Click" Chemistry: These are highly specific reactions between two functional groups that do not interact with native biological moieties. Examples include the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) and tetrazine ligations.[12][] These methods allow for precise, high-yield conjugation under mild, aqueous conditions but require the prior introduction of a non-native functional group (e.g., an azide or alkyne) onto the biomolecule.[]

PART 3: In Focus: Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Let us now turn our attention to the specific molecule of interest. A thorough analysis of its structure allows us to predict its function and position it within the bioconjugation landscape.

Structure:

  • Methyl ...prop-2-enoate (Cinnamate derivative): This forms the core scaffold. Cinnamic acid and its derivatives are naturally occurring compounds known for a range of biological activities.[14][15] This rigid, planar structure contrasts with the flexible polyethylene glycol (PEG) chains often used to enhance solubility.[1][16]

  • 2-bromoethoxy group: This is the key reactive handle. The bromine atom is a good leaving group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic attack. This functionality is characteristic of alkylating agents.[17][18]

  • Methyl ester: In its current form, this group is relatively inert. For this molecule to function as a heterobifunctional linker (connecting a payload to a protein), the ester would likely need to be hydrolyzed to a carboxylic acid. This acid could then be activated (e.g., using EDC/NHS chemistry) to react with an amine-containing payload.[19]

Proposed Classification and Reaction Mechanism

Based on this analysis, Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate can be classified as a precursor to a heterobifunctional, non-cleavable, thiol-reactive linker .

The proposed mechanism of action involves an SN2 reaction between the electrophilic carbon of the bromoethoxy group and a nucleophilic thiol from a cysteine residue on a protein. This reaction forms a highly stable thioether bond, which is non-cleavable under physiological conditions.[17][18]

Diagram 2: Proposed reaction of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate with a protein cysteine residue.

PART 4: Comparative Analysis

To provide a clear, objective comparison, we will evaluate our focus molecule against several established linker technologies. The choice of linker is a multi-parameter optimization problem, and this table summarizes the key considerations.

FeatureSMCC (Non-cleavable)SPDB (Cleavable)Val-Cit-PABC (Cleavable)DBCO-PEG-NHS (Non-cleavable)Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (Proposed)
Class Non-cleavableCleavableCleavableNon-cleavableNon-cleavable
Protein Target Cysteine (Thiol)Cysteine (Thiol)Cysteine (Thiol)Lysine (Amine)Cysteine (Thiol)
Release Mechanism Antibody Degradation[4]Reduction (Glutathione)[5]Enzymatic (Cathepsin B)[4]Antibody DegradationAntibody Degradation
Resulting Bond ThioetherDisulfideAmide (post-cleavage)Amide, TriazoleThioether
Bond Stability Very HighModerate (Redox-labile)High (Enzyme-labile)Very HighVery High
Bystander Effect No[7]Yes (if payload is permeable)Yes (if payload is permeable)[5]NoNo
Spacer Type Cyclohexane (Rigid)[4]Phenyl (Rigid)Phenyl (Self-immolative)[4]PEG (Flexible, Hydrophilic)Phenylpropene (Rigid, Hydrophobic)
Key Advantage High plasma stability, clinical validation.[4]Tunable release kinetics.High plasma stability with efficient intracellular release.[4]Bioorthogonal, high specificity.Forms very stable bond, potentially simple synthesis.
Key Disadvantage Maleimide instability in plasma, no bystander effect.Potential for premature release.Requires specific enzyme presence.Requires pre-modification of antibody.Hydrophobic, potentially slower reactivity than maleimide, requires activation.

PART 5: Experimental Protocols

To translate theory into practice, this section provides a validated, step-by-step workflow for utilizing the proposed linker and characterizing the final conjugate.

Protocol 1: Two-Step Conjugation using the Proposed Linker

This protocol describes the preparation of a payload-linker construct and its subsequent conjugation to a thiol-containing biomolecule (e.g., a reduced antibody).

Causality: A two-step process is essential. The first step prepares the linker-payload. The second step conjugates this unit to the protein. This prevents the protein from reacting with the payload activation reagents (EDC/NHS) and allows for purification of the linker-payload intermediate, ensuring a more defined final product.

Materials:

  • Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

  • Amine-containing payload

  • Lithium Hydroxide (LiOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Thiol-containing protein (e.g., reduced IgG)

  • Solvents: Dioxane, Water, DMSO, PBS (pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

Workflow:

G cluster_step1 Step 1: Linker Activation & Payload Attachment cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Characterization A 1A: Hydrolyze Methyl Ester (LiOH, Dioxane/H2O) B 1B: Purify Carboxylic Acid Linker A->B C 1C: Activate with EDC/Sulfo-NHS (Anhydrous DMSO) B->C D 1D: React with Amine-Payload C->D E 1E: Purify Linker-Payload Construct (HPLC) D->E H 2C: React Reduced Ab with Linker-Payload (PBS/DMSO, 4°C, 16h) E->H F 2A: Reduce Antibody Disulfides (IgG + TCEP in PBS) G 2B: Remove Excess TCEP (Desalting Column) G->H I 2D: Quench Reaction (N-acetylcysteine) J 3A: Purify ADC (Size Exclusion Chromatography) I->J K 3B: Characterize ADC (HIC, SDS-PAGE, MS) J->K

Diagram 3: Experimental workflow for ADC synthesis.

Step-by-Step Methodology:

  • Linker Hydrolysis:

    • Dissolve Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate in a 3:1 mixture of Dioxane:Water.

    • Add 1.5 equivalents of LiOH and stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Acidify the reaction with 1M HCl to pH ~3 and extract the product with ethyl acetate.

    • Dry the organic layer over Na2SO4, filter, and evaporate the solvent to yield the carboxylic acid linker.

  • Payload Attachment:

    • Dissolve the carboxylic acid linker and 1.5 eq. of Sulfo-NHS in anhydrous DMSO.

    • Add 1.2 eq. of EDC and stir at room temperature for 1 hour to form the NHS-ester.

    • In a separate vial, dissolve the amine-containing payload in DMSO.

    • Add the payload solution to the activated linker solution and stir overnight at room temperature.

    • Purify the resulting linker-payload construct by reverse-phase HPLC.

  • Antibody Conjugation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add 2.5 eq. of TCEP per disulfide bond to be reduced. Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the antibody into fresh PBS.

    • Immediately add a 10-fold molar excess of the purified linker-payload construct (dissolved in a minimal amount of DMSO) to the reduced antibody.

    • Incubate the reaction at 4°C for 16-24 hours.

    • Quench any unreacted thiols by adding a 20-fold molar excess of N-acetylcysteine.

Protocol 2: ADC Characterization

Causality: Characterization is a self-validating step. It confirms the success of the conjugation, determines the average DAR, and assesses the homogeneity of the product, all of which are critical quality attributes.

  • Purification:

    • Purify the final ADC from unreacted linker-payload and quenching agent using Size Exclusion Chromatography (SEC).

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Use Hydrophobic Interaction Chromatography (HIC). The retention time of the ADC increases with the number of conjugated hydrophobic linker-payloads. This allows for the separation of species with different DARs (DAR=0, 2, 4, etc.) and calculation of the average DAR.

  • Confirmation of Conjugation:

    • Analyze the purified ADC by SDS-PAGE under reducing and non-reducing conditions. Compare against the unconjugated antibody. A shift in the band molecular weight will confirm successful conjugation.

  • Mass Spectrometry:

    • For precise confirmation, use LC-MS to determine the exact mass of the ADC, confirming the covalent attachment of the linker-payload.

Conclusion and Future Perspectives

The field of bioconjugation is driven by the pursuit of greater stability, specificity, and therapeutic efficacy. While established linkers like those based on maleimide and valine-citrulline chemistries have led to clinical successes, there is always room for innovation.

Our analysis of Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate positions it as a promising, though undeveloped, precursor for a non-cleavable, thiol-reactive linker . Its key strengths lie in the formation of a highly stable thioether bond, similar to haloacetamides, and a rigid phenyl-based spacer that may offer advantages in certain structural contexts over flexible PEG chains.

However, several factors require experimental validation. The reactivity of the bromoethoxy group towards cysteine thiols must be quantified and compared to the faster kinetics of maleimides. Furthermore, the inherent hydrophobicity of the cinnamate core could impact the solubility and aggregation propensity of the final conjugate, a critical parameter in drug development.[20]

Ultimately, the optimal linker is not a one-size-fits-all solution. It must be uniquely tailored to the antibody, the payload, and the disease being treated.[4] By understanding the fundamental principles of linker chemistry and continuously exploring novel architectures, we can design the next generation of bioconjugates with enhanced precision and therapeutic power.

References

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (URL: [Link])

  • Linkers for ADCs - NJ Bio, Inc. (URL: [Link])

  • Chemical Reactivity of Crosslinkers - Creative Biolabs. (URL: [Link])

  • Exploring the Benefits of Natural Derived Bioconjugates from Hydroxy Cinnamates for Biomedical, Cosmetic, and Food Applications - ResearchGate. (URL: [Link])

  • Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities. (URL: [Link])

  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes - MDPI. (URL: [Link])

  • Building and Delivering Bioconjugate Linkers. - 2BScientific. (URL: [Link])

  • Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications - OUCI. (URL: [Link])

  • Cinnamic Acid Conjugates in the Rescuing and Repurposing of Classical Antimalarial Drugs - PMC. (URL: [Link])

  • Selectivity of labeled bromoethylamine for protein alkylation - ResearchGate. (URL: [Link])

  • Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides - MDPI. (URL: [Link])

  • Selectivity of labeled bromoethylamine for protein alkylation - Chemistry. (URL: [Link])

  • Functional groups in (bio)chemistry - Interchim. (URL: [Link])

Sources

A Comparative Guide to Monomers for Functional Polymer Synthesis: Alternatives to Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functional polymers is a cornerstone of advanced materials science, with profound implications for drug delivery, diagnostics, and regenerative medicine.[1][2] The ability to precisely introduce specific chemical moieties onto a polymer backbone allows for the tailoring of its properties to suit a given application. For years, monomers like Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate have been valuable tools, providing a reactive bromo group for post-polymerization modification.[3] However, the evolving landscape of polymer chemistry now offers a diverse toolkit of alternative monomers and synthetic strategies that provide greater control, efficiency, and versatility.

This guide provides an in-depth comparison of alternatives to Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate, focusing on monomers that enable the creation of functional polymers through various modern polymerization and modification techniques. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their selection of the optimal synthetic route.

The Foundation: Post-Polymerization Modification

The core utility of monomers like Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate lies in their capacity for post-polymerization modification.[4] This strategy involves polymerizing a monomer with a latent reactive group and subsequently introducing the desired functionality.[5][6][7] This approach offers several advantages:

  • Functional Group Tolerance: It allows for the incorporation of functionalities that might be incompatible with the polymerization conditions themselves.[5]

  • Characterization: The precursor polymer can be thoroughly characterized before the final functionalization step.[5]

  • Modularity: A single precursor polymer can be modified with a library of different functional molecules, enabling rapid screening of structure-property relationships.[8]

The bromo group in Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate serves as a versatile handle for nucleophilic substitution reactions. However, this approach can sometimes be limited by side reactions and may require harsh conditions.

A New Era of Functional Monomers: Moving Beyond Alkyl Halides

Modern polymer synthesis has embraced a range of alternative monomers that offer more efficient and specific routes to functionalization. These can be broadly categorized based on the reactive handle they possess.

Activated Ester Monomers: The Workhorse of Bioconjugation

Polymers bearing activated esters have become a dominant platform for the synthesis of functional polymers, particularly for biomedical applications.[9][10][11] These monomers contain highly reactive ester groups, such as N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters, that readily react with primary amines under mild conditions to form stable amide bonds.[12]

Key Advantages:

  • High Reactivity and Selectivity: The reaction with amines is highly efficient and specific, even in aqueous environments, which is crucial for conjugating sensitive biomolecules like peptides and proteins.[9]

  • Mild Reaction Conditions: Amidation reactions typically proceed at room temperature and neutral pH, preserving the integrity of delicate biological cargo.[13]

  • Traceless Modification: The only byproduct is a water-soluble and easily removable leaving group (e.g., NHS or PFP).[12]

Common Activated Ester Monomers:

  • N-acryloxysuccinimide (NAS)

  • Pentafluorophenyl acrylate (PFPA)

  • N-methacryloyl-β-alanine N'-oxysuccinimide ester (MAC2AE) [14]

MonomerPolymerization MethodKey FeaturesRepresentative Applications
Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate Free Radical, ATRP, RAFTBromo group for nucleophilic substitution.General functional polymer synthesis.
N-acryloxysuccinimide (NAS) RAFT, ATRPNHS ester for efficient amidation.Bioconjugation, drug delivery.
Pentafluorophenyl acrylate (PFPA) RAFT, ATRPPFP ester for amidation, less prone to hydrolysis than NHS.Functional surfaces, bioconjugation.[12]
Monomers for "Click" Chemistry (e.g., with azide or alkyne groups) ATRP, RAFT, ROMPOrthogonal and highly efficient click reactions.Complex architectures, hydrogels, surface modification.[1][15]

Experimental Protocol: Synthesis of an Activated Ester Polymer via RAFT Polymerization

This protocol describes the synthesis of a well-defined polymer with pendant NHS ester groups using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[16]

  • Monomer and Reagents: N-acryloxysuccinimide (NAS), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), Azobisisobutyronitrile (AIBN), 1,4-dioxane.

  • Procedure:

    • In a Schlenk flask, dissolve NAS, CPAD (RAFT agent), and AIBN (initiator) in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C to initiate polymerization.

    • Monitor the reaction by taking aliquots for ¹H NMR analysis to determine monomer conversion.

    • Once the desired conversion is reached, quench the polymerization by exposing the solution to air and cooling in an ice bath.

    • Precipitate the polymer in cold diethyl ether and dry under vacuum.

"Click" Chemistry Monomers: For Unparalleled Efficiency and Orthogonality

The advent of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of complex macromolecular architectures.[1][13][15] Monomers containing azide or alkyne functionalities can be polymerized to create backbones that can be quantitatively functionalized with a wide array of molecules.[17]

Key Advantages:

  • High Efficiency and Yield: Click reactions are known for their near-quantitative yields, even with large macromolecules.

  • Orthogonality: The azide and alkyne groups are inert to most common functional groups, allowing for highly specific modifications without the need for protecting groups.[15]

  • Mild Conditions: CuAAC reactions can be performed under mild, often aqueous, conditions.[13]

Common "Click" Chemistry Monomers:

  • Propargyl acrylate

  • Azidoethyl methacrylate

  • Styrenic monomers with pendant azide or alkyne groups

Experimental Workflow: Post-Polymerization Modification via CuAAC

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification monomer Alkyne-functional Monomer polymerization Controlled Radical Polymerization (e.g., RAFT) monomer->polymerization precursor Alkyne-functional Precursor Polymer polymerization->precursor click_reaction CuAAC 'Click' Reaction (Cu(I) catalyst, solvent) precursor->click_reaction azide_molecule Azide-functional Molecule (e.g., Drug, Peptide) azide_molecule->click_reaction functional_polymer Functional Polymer click_reaction->functional_polymer

Caption: Workflow for creating a functional polymer using an alkyne-containing precursor and CuAAC.

Leveraging Controlled/Living Radical Polymerization (CRP)

The choice of polymerization technique is as critical as the choice of monomer. Controlled/Living Radical Polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and RAFT, have become indispensable for the synthesis of well-defined functional polymers.[18][19]

Key Advantages of CRP:

  • Control over Molecular Weight and Dispersity: CRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity).[20][21][22]

  • Architectural Control: These techniques enable the creation of complex polymer architectures like block copolymers, star polymers, and brush polymers.[23][24]

  • High End-Group Fidelity: The living nature of CRP ensures that the polymer chains retain a reactive end-group, which can be further functionalized.[23]

Atom Transfer Radical Polymerization (ATRP)

ATRP utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[21][25] It is a robust method compatible with a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitriles.[21][26]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[16][20] It is arguably the most versatile CRP method due to its tolerance of a wide variety of functional groups and reaction conditions.[16][24]

Logical Relationship: Monomer Choice and Polymerization Technique

Sources

Efficacy comparison of polymers synthesized with Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

An Efficacy Comparison of Polymers Synthesized with Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate for Advanced Drug Delivery

Introduction: A Multifunctional Monomer for Next-Generation Drug Delivery

The pursuit of highly effective and targeted drug delivery systems is a cornerstone of modern pharmaceutical research. The design of the polymeric carrier is paramount, as its chemical structure dictates crucial properties such as drug loading capacity, release kinetics, and biocompatibility.[1] This guide focuses on the potential of polymers synthesized from a highly functionalized monomer, Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate. This monomer is of particular interest due to its unique combination of a polymerizable acrylate group, a rigid phenyl ring that can contribute to defined polymer architectures, and a reactive bromoethoxy side chain. The bromoethoxy group serves as a versatile handle for the covalent attachment of therapeutic agents or targeting moieties through post-polymerization modification, offering a modular approach to designing sophisticated drug delivery vehicles.[2][3]

This guide will provide a comprehensive analysis of the synthesis, characterization, and potential efficacy of polymers derived from this monomer. We will explore a proposed synthetic route using controlled radical polymerization, detail methods for drug conjugation, and present a comparative analysis against established drug delivery polymers. The information is intended for researchers and professionals in drug development seeking to explore novel polymeric platforms.

Synthesis and Characterization of Poly(Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate)

The synthesis of well-defined polymers with controlled molecular weights and low polydispersity is crucial for reproducible performance in drug delivery applications.[4][5] For monomers like Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate, which contains an acrylate group, controlled radical polymerization (CRP) techniques are highly suitable.[6][7] Among these, Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method that is tolerant to a wide range of functional groups, making it an excellent choice for this monomer.[4][8][9]

ATRP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions by establishing a dynamic equilibrium between active and dormant polymer chains.[5][8] This level of control is essential for creating drug delivery systems with consistent and predictable properties.

Figure 1: Proposed workflow for the synthesis of the polymer via ATRP.
Experimental Protocol: Synthesis via ATRP
  • Reagents and Setup:

    • Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate (monomer)

    • Ethyl α-bromoisobutyrate (initiator)

    • Copper(I) bromide (Cu(I)Br) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)[8]

    • Anisole (solvent)

    • A Schlenk flask equipped with a magnetic stir bar is charged with the monomer, initiator, and solvent.

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Initiation: Under a nitrogen atmosphere, the Cu(I)Br and PMDETA are added to the flask. The flask is then placed in a preheated oil bath (e.g., at 90°C) to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Purification: The polymerization is quenched by exposing the reaction mixture to air. The mixture is then diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol.[10]

  • Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Polymer Characterization

The synthesized polymer should be thoroughly characterized to determine its molecular weight, molecular weight distribution (polydispersity index, PDI), and chemical structure.

Parameter Technique Expected Outcome
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Predictable Mn based on monomer/initiator ratio, low PDI (<1.3)
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR)Confirmation of polymer structure, determination of monomer conversion
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of the glass transition temperature (Tg)
Thermal Stability Thermogravimetric Analysis (TGA)Assessment of the polymer's decomposition temperature

Post-Polymerization Modification for Drug Conjugation

A key advantage of this polymer is the presence of the bromoethoxy side chains, which are amenable to post-polymerization modification.[2][3] This allows for the covalent attachment of a wide range of molecules, including drugs, targeting ligands, and imaging agents. Nucleophilic substitution reactions are a straightforward way to achieve this functionalization.[11] For example, a drug containing a nucleophilic group like an amine or a carboxylate can displace the bromide on the polymer side chain.[12]

Figure 3: Experimental workflow for in vitro drug release studies.
Experimental Protocol: In Vitro Drug Release
  • Preparation: A known amount of the polymer-drug conjugate is dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions, or at a lower pH to simulate the tumor microenvironment).

  • Incubation: The dispersion is incubated at 37°C with constant, gentle agitation.

  • Sampling: At predetermined time intervals, an aliquot of the release medium is collected. To maintain a constant volume, an equal volume of fresh release medium is added.

  • Analysis: The amount of drug released in each aliquot is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: The cumulative amount of drug released is plotted against time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism. [13][14]

Biocompatibility Assessment

The biocompatibility of a polymer is a critical factor for its use in drug delivery. Acrylate-based polymers are widely used in biomedical applications and are generally considered biocompatible. [15][16]However, it is essential to evaluate the cytotoxicity of any new polymer to ensure its safety.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: A specific cell line (e.g., a cancer cell line for an anticancer drug delivery system) is seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the polymer, the polymer-drug conjugate, and the free drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the viability of untreated control cells.

Conclusion

Polymers synthesized from Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate represent a promising platform for the development of advanced drug delivery systems. The ability to control the polymer's molecular architecture through techniques like ATRP, combined with the versatility of the bromoethoxy side chain for post-polymerization modification, offers a high degree of tunability. This allows for the rational design of polymer-drug conjugates with optimized drug loading, controlled release profiles, and the potential for targeted delivery. While further experimental validation is required, the principles outlined in this guide, based on established polymer chemistry and drug delivery concepts, suggest that this class of polymers holds significant potential for enhancing therapeutic efficacy and reducing side effects.

References

  • Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., de Alaniz, J. R., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters, 3(6), 528–532. [Link]

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377. [Link]

  • Zaremski, M. Y., & Golubev, V. B. (2012). Control over the relative reactivities of monomers in RAFT copolymerization of styrene and acrylic acid. Polymer Chemistry, 3(5), 1223. [Link]

  • Goh, Y.-K., & Perrier, S. (2014). Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation. Macromolecules, 47(11), 3485–3494. [Link]

  • Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., de Alaniz, J. R., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters, 3(6), 528-532. [Link]

  • Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., de Alaniz, J. R., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters, 3(6), 528–532. [Link]

  • Chiefari, J., Chong, Y. K. (B.), Ercole, F., Illingworth, C., Krstina, J., Jeffery, J., Le, T. P. T., Mayadunne, R. T. A., Meijs, G. F., Moad, C. L., Moad, G., Rizzardo, E., & Thang, S. H. (1999). A More Versatile Route to Block Copolymers and Other Polymers of Complex Architecture by Living Radical Polymerization: The RAFT Process. Macromolecules, 32(7), 2071–2074. [Link]

  • Zaremski, M. Y., & Golubev, V. B. (2012). Control over the relative reactivities of monomers in RAFT copolymerization of styrene and acrylic acid. Polymer Chemistry, 3(5), 1223-1229. [Link]

  • An, Z., & Ye, J. (2014). Ab Initio RAFT Emulsion Copolymerization of Styrene and Acrylonitrile. Macromolecules, 47(8), 2620–2628. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]

  • Harris, F. W., & Johnson, J. A. (2017). Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. Polymers, 9(12), 643. [Link]

  • Zare, E. N., Makvandi, P., & Borzacchiello, A. (2021). Biocompatible Poly(acrylic acid-co-methacrylic acid)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III. ACS Applied Materials & Interfaces, 13(10), 11849–11861. [Link]

  • Singh, S., & Kumar, V. (2024). Recent Advances and Future Prospects in Polymer-Mediated Drug Delivery Systems: A Comprehensive Review. Impactfactor, 14(3), 1898-1910. [Link]

  • Chirico, S., & Vasile, C. (2022). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. MDPI, 14(1), 133. [Link]

  • Li, Y., et al. (2017). Effect of Polymer Side Chains on Drug Delivery Properties for Cancer Therapy. Biomacromolecules, 18(11), 3567-3575. [Link]

  • Ding, Z., & Chen, J. (2014). Biocompatible polyacrylate compositions for medical applications.
  • Lutz, J.-F., & Hoth, A. (2006). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Macromolecules, 39(2), 893–896. [Link]

  • Arote, R. B., & Kim, T. H. (2010). Glycopolymer and Poly(β-amino ester)-Based Amphiphilic Block Copolymer as a Drug Carrier. Biomacromolecules, 11(11), 3096–3104. [Link]

  • Al-Masri, M., & El-Sabbagh, S. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Separations, 9(3), 55. [Link]

  • Srivastava, A., Yadav, T., Sharma, S., Nayak, A., Kumari, A., & Mishra, N. (2016). Polymers in Drug Delivery. Journal of Biosciences and Medicines, 4(1), 69-84. [Link]

  • Wikipedia. (2023, December 29). Atom transfer radical polymerization. [Link]

  • Bernhard, Y., Sedlacek, O., Van Guyse, J., & Hoogenboom, R. (2020). Influence of Side-Chain Length on Long-Term Release Kinetics from Poly(2-oxazoline)-Drug Conjugate Networks. Biomacromolecules, 21(8), 3169-3177. [Link]

  • Labinsights. (2023, May 8). Atom Transfer Radical Polymerization (ATRP). [Link]

  • Uma, P., Suresh, J., & Arun, A. (2021). Antimicrobial and Drug Releasing Studies of Novel Acrylate Polymer based on Triazine. Asian Journal of Chemistry, 33(1), 1-6. [Link]

  • Zhang, Q., & Matyjaszewski, K. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1269. [Link]

  • D'Souza, A. A., & Ringsdorf, H. (2011). Polymer-drug conjugates. CentAUR. [Link]

  • Matyjaszewski Polymer Group. (n.d.). Post-polymerization modification of monomer units. Retrieved February 24, 2026, from [Link]

  • Lin, C. H., et al. (2010). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 21(4), 229-234. [Link]

  • Gauthier, M. A., & Gibson, M. I. (2008). Synthesis of Functional Polymers by Post-Polymerization Modification. Angewandte Chemie International Edition, 47(1), 48-52. [Link]

  • De, P. (2015). Smart Synthetic Polymer Nanocarriers for Controlled and Site-Specific Drug Delivery. Current Topics in Medicinal Chemistry, 15(22), 2289-2304. [Link]

  • Liu, J., & Liu, J. (2015). Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems. Advanced Drug Delivery Reviews, 91, 71-87. [Link]

  • Dolezal, M., et al. (2004). Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents. Journal of Pharmacy and Pharmacology, 56(6), 783-794. [Link]

  • Leibig, D., et al. (2023). Molecular design, synthesis and properties of block and graft copolymers containing polyoxyethylene segments. Polymer Chemistry, 14(42), 4945-4953. [Link]

  • Rahman, M., & Singh, B. (2008). Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. Era's Journal of Medical Research, 1(1), 1-8. [Link]

  • Al-Masri, M., & El-Sabbagh, S. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4153. [Link]

  • Xie, H. Q., & Xie, D. (1999). Molecular design, synthesis and properties of block and graft copolymers containing polyoxyethylene segments. Progress in Polymer Science, 24(2), 275-313. [Link]

  • Gruber, J., Yoshikawa, E. K. C., Bao, Y., & Geise, H. J. (2004). Synthesis and characterization of modified polymer of p-bromo-styrene by "living" free radical and Suzuki reaction. E-Polymers, 4(1). [Link]

  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link]

  • Ruge, M., & Netz, R. R. (2023). Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. Polymers, 15(16), 3465. [Link]

  • Ng, C. H., et al. (2012). Methyl (Z)-2-(bromomethyl)-3-(3,4-methylenedioxyphenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1422. [Link]

  • Martinez, A. A., et al. (2021). Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid). Polymers, 13(1), 131. [Link]

  • Bruschi, M. L. (2015). A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles. Journal of Basic and Applied Pharmaceutical Sciences, 36(1), 1-13. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Cinnamate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cinnamic acid scaffold stands as a privileged structure, a versatile backbone from which a multitude of pharmacologically active agents have been developed. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] This guide delves into the intricate structure-activity relationships (SAR) of methyl 3-phenylprop-2-enoate analogs, with a specific focus on understanding how subtle molecular modifications influence their biological efficacy. While direct extensive research on Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is limited, by examining its core components—the substituted phenyl ring and the methyl prop-2-enoate moiety—we can extrapolate and construct a robust SAR model based on a wealth of data from related cinnamic acid derivatives.

The fundamental structure of cinnamic acid offers three primary sites for chemical modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group.[5] Each of these regions plays a critical role in the molecule's interaction with biological targets. This guide will systematically explore the impact of substitutions at these positions, providing a comparative analysis of their effects on various biological activities.

The Core Scaffold: Unpacking the Influence of Phenyl Ring Substitutions

The nature and position of substituents on the phenyl ring are paramount in dictating the biological activity of cinnamate analogs. The electronic and steric properties of these substituents can profoundly alter the molecule's polarity, lipophilicity, and ability to engage in specific interactions with target proteins.

Hydroxyl and Methoxy Groups: Key Players in Antioxidant and Anticancer Activity

The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring is a recurring theme in highly active cinnamic acid derivatives. These groups are known to enhance the antioxidant properties of the molecule.[2] For instance, caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) are potent antioxidants.[2] This activity is attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

In the context of anticancer activity, these substitutions also play a crucial role. Methoxy-substituted cinnamates, such as ethyl 3,4,5-trimethoxycinnamate, have been shown to possess anti-inflammatory and antitumor properties.[2] The position of these groups is also critical. For example, m-hydroxy or p-methoxy substitutions on cinnamic acid have been identified as important for insulin-releasing activity.[2]

Halogenation: Enhancing Potency and Modulating Selectivity

The introduction of halogen atoms, such as bromine or chlorine, onto the phenyl ring can significantly impact the biological activity of cinnamate analogs. Halogens can alter the electronic properties of the ring and increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. While specific data on a 2-bromoethoxy substituent is scarce, studies on other brominated and halogenated analogs can provide valuable insights. For instance, isobutyl cinnamate and dibromo cinnamic acid have demonstrated strong antibacterial and antifungal properties.[2]

The Prop-2-enoate Moiety: More Than Just a Linker

The α,β-unsaturated carbonyl system in the prop-2-enoate moiety is a critical pharmacophore for many biological activities of cinnamic acid derivatives. This Michael acceptor can react with nucleophilic residues, such as cysteine, in target proteins, leading to covalent inhibition.[1] This mechanism is implicated in the anticancer activity of many natural and synthetic compounds.[1]

Esterification and Amidation: Tuning Pharmacokinetic Properties

Modification of the carboxylic acid group, typically through esterification or amidation, is a common strategy to modulate the pharmacokinetic properties of cinnamic acid derivatives. Esterification, as seen in the methyl ester of the topic compound, can increase lipophilicity and improve membrane permeability. The choice of the alcohol used for esterification can also influence activity. For example, long-chain cinnamic esters have shown activity against certain parasites.[6]

Amide derivatives of cinnamic acid have also been extensively explored. The replacement of the ester linkage with an amide bond can introduce new hydrogen bonding capabilities and alter the molecule's metabolic stability.

Comparative Analysis of Biological Activities

To provide a clearer understanding of the SAR, the following tables summarize the biological activities of various cinnamic acid analogs.

Table 1: Anticancer Activity of Cinnamic Acid Analogs

CompoundSubstitution PatternCell Line(s)IC50Reference
3,4,5-trihydroxycinnamate decyl ester3,4,5-trihydroxy (phenyl), decyl esterMCF-7 (breast cancer)~3.2 µM[3]
Methyl Caffeate3,4-dihydroxy (phenyl), methyl esterSarcoma 180Not specified[2]
Compound 5 (a novel cinnamic acid derivative)Specific hydroxamate substitutionA-549 (lung cancer)10.36 µM[7]
(E)-3-{3-[6-(4-aminocyclohexylamino)-pyrazin-2-yl]phenyl}acrylic acidComplex phenyl substitutionPim-1 kinase17 nM[8]

Table 2: Antimicrobial Activity of Cinnamic Acid Analogs

CompoundSubstitution PatternOrganism(s)MIC/ActivityReference
Methyl Caffeate3,4-dihydroxy (phenyl), methyl esterCandida albicans128 µg/mL[3]
Methyl 2-nitro cinnamate2-nitro (phenyl), methyl esterCandida albicans128 µg/mL[3]
Isobutyl CinnamateIsobutyl esterGram-positive and Gram-negative bacteriaStrong activity[2]
Dibromo Cinnamic AcidDibromo (phenyl)Gram-positive and Gram-negative bacteriaStrong activity[2]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for the synthesis and biological evaluation of cinnamate analogs are provided below.

General Synthesis of Methyl 3-phenylprop-2-enoate Analogs (Perkin Reaction)

This protocol describes a general method for the synthesis of cinnamic acid derivatives, which can then be esterified to yield the desired methyl esters.

Workflow for the Synthesis of Cinnamic Acid Analogs:

Synthesis_Workflow A Substituted Benzaldehyde D Reaction Mixture A->D B Acetic Anhydride B->D C Base (e.g., Triethylamine) C->D E Heating (Reflux) D->E Step 1 F Hydrolysis (HCl) E->F Step 2 G Crude Cinnamic Acid Derivative F->G H Recrystallization G->H Purification I Pure Cinnamic Acid Derivative H->I J Esterification (Methanol, Acid Catalyst) I->J Step 3 K Methyl 3-phenylprop-2-enoate Analog J->K

Caption: Synthetic workflow for producing methyl 3-phenylprop-2-enoate analogs.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and a base such as triethylamine or sodium acetate (1 equivalent).

  • Reaction: Heat the mixture to reflux for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, slowly add an excess of dilute hydrochloric acid to the reaction mixture to hydrolyze the anhydride and precipitate the cinnamic acid derivative.

  • Purification of Cinnamic Acid: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure cinnamic acid analog.

  • Esterification: Suspend the purified cinnamic acid derivative in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Workup and Purification of Methyl Ester: After cooling, neutralize the reaction mixture and remove the methanol under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude methyl ester. Purify the final product by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Cinnamate Analogs (various concentrations) B->C Step 1 D Incubate for 48-72h C->D Step 2 E Add MTT Reagent D->E Step 3 F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G Step 4 H Measure Absorbance at 570 nm G->H Step 5 I Calculate Cell Viability and IC50 H->I

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized cinnamate analogs in the cell culture medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of methyl 3-phenylprop-2-enoate analogs is a rich and complex field with significant potential for drug discovery. The versatility of the cinnamic acid scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity. Key takeaways from this comparative guide include:

  • Phenyl Ring Substitutions are Critical: Hydroxyl and methoxy groups are often associated with enhanced antioxidant and anticancer activities. Halogenation can increase potency but requires careful consideration of its effect on selectivity and toxicity.

  • The α,β-Unsaturated System is a Key Pharmacophore: Its ability to act as a Michael acceptor is crucial for the mechanism of action of many active analogs.

  • Esterification Modulates Pharmacokinetics: The methyl ester group influences the compound's lipophilicity and permeability, which can be further tuned by using different alcohols.

Future research should focus on a more systematic exploration of substitutions on the phenyl ring, particularly at the 4-position, to build upon the initial query regarding the 2-bromoethoxy group. Investigating a wider range of ester and amide derivatives will also be crucial in optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds. The integration of computational modeling and in silico screening can further accelerate the discovery of novel cinnamate analogs with improved therapeutic profiles.[9][10]

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide. (Please note that the following list is a compilation of the sources found during the research for this guide and may not be exhaustive.)

  • Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. (2025). Journal of Nanobiotechnology.
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Molecules.
  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (2016). Current Medicinal Chemistry.
  • Antiinflammatory Activity of Cinnamic Acid Esters. (2025). Molecules.
  • Two routes of biochemical evolution of the cinnamic acid-inspired inhibitors of protein kinases. (2016).
  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2022). AIP Conference Proceedings.
  • Structure−Activity Relationships of Cinnamate Ester Analogues as Potent Antiprotozoal Agents. (2016). ChemMedChem.
  • Cinnamic acid derivatives as anticancer agents-a review. (2011). Current Medicinal Chemistry.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.
  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. (2025).
  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry.
  • A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors. (2011). Acta Crystallographica Section D: Biological Crystallography.

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate

[1]

Executive Summary & Chemical Profile[2]

Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate is a halogenated organic ester often used as a synthetic intermediate.[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1][2][3]

As a Senior Scientist, I must emphasize that this compound contains two distinct reactive motifs that dictate its handling:

  • Alkyl Bromide Tail: A primary alkyl halide capable of acting as an alkylating agent.[1] This presents a potential mutagenic hazard and requires segregation from nucleophiles (like amines) in waste streams to prevent uncontrolled exothermic alkylation.

  • Acrylate/Cinnamate Backbone: The conjugated ester system is susceptible to hydrolysis and potential polymerization.[1]

Table 1: Chemical Profile & Waste Classification
ParameterSpecificationOperational Implication
Chemical Class Halogenated Ester / Alkyl BromideMUST go into Halogenated Waste streams.[1]
Primary Hazard Irritant / Potential Alkylating AgentTreat as a potential sensitizer/mutagen.[1] Use double-gloving.
Reactivity Susceptible to hydrolysis; ElectrophilicDo NOT mix with strong bases (NaOH/KOH) or amines in waste drums.[1]
Physical State Solid (typically) or Viscous OilDissolve in minimal solvent if solid disposal is unavailable.[1]
RCRA Status Not P-listed; likely D-coded if characteristicManage as "Hazardous Waste - Toxic/Irritant."[1]

Disposal Logic Matrix

The following workflow outlines the decision-making process for disposing of this compound. This logic prevents common laboratory errors, such as mixing incompatible waste streams.

DisposalWorkflowFigure 1: Decision matrix for the safe disposal of halogenated ester derivatives.StartWaste Generation:Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoateStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste StreamStateCheck->SolidWastePure SolidSolventCheckIs it dissolved in solvent?StateCheck->SolventCheckSolution/OilSegregationCRITICAL STEP:Segregate from Non-Halogenated& Basic SolutionsSolidWaste->SegregationLiquidWasteLiquid Waste StreamLiquidWaste->SegregationSolventCheck->LiquidWasteYesDissolveDissolve in minimalHalogenated Solvent (e.g., DCM)SolventCheck->DissolveNo (Viscous Oil)Dissolve->LiquidWasteContainerSelect Container:HDPE or Amber Glass(Teflon-lined Cap)Segregation->ContainerLabelingLabeling:'Hazardous Waste - Halogenated'List full chemical nameContainer->LabelingPickupSchedule EHS Pickup(High-Temp Incineration)Labeling->Pickup

Detailed Disposal Protocol

This protocol is designed to be self-validating. If you cannot complete a step (e.g., cannot find the correct container), STOP . Do not improvise with chemical waste.

Phase 1: Pre-Disposal Stabilization[1]
  • Why: To prevent reactions inside the waste container.[1]

  • Action: Ensure the material is chemically stable. If the compound was part of a reaction mixture containing strong bases (e.g., LiOH, NaOH) or strong nucleophiles (e.g., amines, thiols), neutralize the mixture to pH 6-8 before bottling.[1]

    • Risk:[1][4][5] Placing un-neutralized basic waste into a halogenated solvent drum can trigger hydrolysis or alkylation, generating heat and pressure.[1]

Phase 2: Container Selection[1]
  • Standard: Use High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Cap Requirement: Caps must have a chemically resistant liner (PTFE/Teflon).[1]

    • Avoid: Metal cans (corrosion risk from potential hydrolysis to HBr) or low-grade plastics that swell with halogenated solvents (e.g., polystyrene).[1]

Phase 3: Segregation (The Golden Rule)
  • Directive: This compound must go into the Halogenated Waste stream.[1][2][3]

  • Causality: Halogenated compounds require high-temperature incineration with acid scrubbers to capture Hydrogen Bromide (HBr) emissions.[1] Mixing this with "General Organic Waste" (non-halogenated) often results in the entire drum being rejected by the disposal facility or incinerated improperly, releasing toxins.

Phase 4: Labeling
  • Compliance: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1]

  • Required Fields:

    • Full Chemical Name: Methyl 3-[4-(2-bromoethoxy)phenyl]prop-2-enoate. (Do not use abbreviations or project codes).

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

    • Constituents: If dissolved, list the solvent (e.g., "Dichloromethane 90%, Methyl... 10%").

Emergency Spill Procedures

In the event of a spill outside the fume hood, immediate action is required to prevent exposure to the alkyl bromide moiety.

Table 2: Spill Response Matrix
ScenarioImmediate ActionDecontamination Protocol
Minor Spill (<10 mL/g) 1. Alert nearby personnel.2. Wear double nitrile gloves and goggles.Absorb: Use vermiculite or specific organic spill pads.Clean: Wipe surface with soap and water (twice) to remove lipophilic residues.Dispose: Place all pads/gloves into a sealed bag labeled "Halogenated Debris."[1]
Major Spill (>10 mL/g) 1. Evacuate the immediate area.2. Post "DO NOT ENTER" signage.Do not attempt cleanup alone. Contact EHS immediately.[1] The volatility of the bromo-ethyl group may require respiratory protection (half-mask with organic vapor cartridges) during cleanup.[1]
Skin Contact Remove contaminated clothing immediately.[1][5][6]Flush: Wash skin with soap and copious water for 15 minutes.Note: Do not use alcohol/ethanol for washing; it may enhance skin absorption of the alkyl halide.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1][Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.